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4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide Documentation Hub

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  • Product: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
  • CAS: 6958-43-6

Core Science & Biosynthesis

Foundational

Comprehensive Crystal Structure Analysis and Conformational Dynamics of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Introduction & Pharmacological Context Hydrazone-type Schiff bases, particularly benzohydrazide derivatives, are privileged scaffolds in medicinal chemistry due to their versatile coordination chemistry and broad-spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Hydrazone-type Schiff bases, particularly benzohydrazide derivatives, are privileged scaffolds in medicinal chemistry due to their versatile coordination chemistry and broad-spectrum pharmacological profiles, including antidiabetic, antibacterial, and antioxidant activities[1]. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (empirical formula C15H14N2O), also known as (E)-N'-benzylidene-4-methylbenzohydrazide, represents a classic model for studying the conformational dynamics of azomethine (C=N) and amide (C=O) linkages.

As an application scientist overseeing structural characterization, understanding the solid-state geometry of this compound is critical. The three-dimensional conformation—specifically the torsion angles and hydrogen-bonding capabilities—directly dictates its receptor-binding affinity, lipophilicity, and supramolecular assembly[2].

Mechanistic Causality in Conformational Preference

The compound crystallizes predominantly in the E configuration with respect to the C=N double bond[3]. This is not coincidental; the E isomer is thermodynamically favored because it minimizes steric repulsion between the bulky 4-methylphenyl and phenyl rings[4].

Furthermore, the molecule typically exhibits a non-planar geometry. The steric clash between the central hydrazide moiety and the terminal aromatic rings forces a twist, resulting in distinct dihedral angles that prevent perfect coplanarity[5]. This non-planarity is a crucial feature, as it allows the molecule to adapt to the steric constraints of biological target pockets (such as the ligand-binding domain of estrogen-related receptors) without severe entropic penalties[6].

Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, a self-validating synthetic and crystallization workflow must be employed. The choice of slow evaporation ensures that the molecules have sufficient time to arrange into their lowest-energy thermodynamic lattice state.

Step-by-Step Methodology: Synthesis & Crystallization
  • Condensation Reaction: Dissolve equimolar amounts (e.g., 10 mmol) of 4-methylbenzohydrazide and benzaldehyde in 20 mL of absolute ethanol or methanol.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid or formic acid. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and accelerating the nucleophilic addition of the hydrazide[1].

  • Reflux: Heat the mixture under reflux for 3-4 hours. Monitor the reaction via TLC (Thin Layer Chromatography) until the starting materials are completely consumed.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol to remove unreacted precursors.

  • Crystallization (Slow Evaporation): Dissolve the purified powder in a minimal volume of a suitable solvent system (e.g., ethanol/dichloromethane 1:1 v/v). Cover the vial with perforated Parafilm and allow the solvent to evaporate slowly at ambient temperature (293 K) over 5-7 days[5].

  • Harvesting: Select transparent, block-shaped single crystals using a polarizing stereomicroscope.

Synthesis A 4-Methylbenzohydrazide + Benzaldehyde B Acid-Catalyzed Condensation A->B C Crude Schiff Base (C15H14N2O) B->C D Slow Evaporation (EtOH/DCM) C->D E Single Crystals (E-isomer) D->E

Caption: Workflow for the synthesis and crystallization of the title hydrazone compound.

Crystallographic Data and Structural Refinement

X-ray diffraction (XRD) provides absolute determination of the molecular geometry. For organic Schiff bases like 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, Mo Kα radiation is standard, as its shorter wavelength minimizes absorption effects compared to Cu Kα, yielding higher resolution data for light-atom structures[3].

Table 1: Representative Crystallographic Parameters for C15H14N2O Hydrazones

ParameterValue / Description
Empirical Formula C15H14N2O
Formula Weight 238.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Typical for non-chiral organic molecules)
Temperature 293(2) K or 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4
Configuration E (at the C=N bond)
Step-by-Step Methodology: XRD Data Collection & Refinement
  • Mounting: Coat a selected crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Data Collection: Center the crystal on the diffractometer. Collect frames using a CCD or CMOS detector at 293 K (or 100 K using a cryostream to reduce thermal motion).

  • Data Reduction: Process the raw frames using software such as. Apply multi-scan absorption corrections (e.g., SADABS) to account for varying X-ray path lengths through the crystal[3].

  • Structure Solution: Solve the phase problem using Direct Methods via . This reveals the initial electron density map and positions of the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Refine all non-hydrogen atoms anisotropically to model their thermal ellipsoids.

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. The highly polar amide N-H hydrogen should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry[4].

XRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, MiTeGen Loop) N2 Data Collection (Diffractometer, Mo Kα) N1->N2 N3 Data Reduction & Absorption Correction (CrysAlisPro / SADABS) N2->N3 N4 Structure Solution (Direct Methods / SHELXT) N3->N4 N5 Anisotropic Refinement (Least-Squares / SHELXL) N4->N5 N6 Validation & CIF Generation (CheckCIF / Platon) N5->N6

Caption: Step-by-step crystallographic data collection and structural refinement process.

Supramolecular Architecture and Intermolecular Interactions

The solid-state packing of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is primarily governed by strong intermolecular hydrogen bonds. The amide N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor[5].

Causality in Packing: These N-H···O interactions typically link the molecules into infinite one-dimensional chains along a specific crystallographic axis[3]. The formation of these chains is a self-assembling process driven by the minimization of electrostatic potential energy. Secondary weak interactions, such as C-H···O contacts and π-π stacking between the electron-rich aromatic rings, further cross-link these 1D chains into a cohesive 3D supramolecular lattice[4].

Assembly M Monomer (E-isomer, Non-planar) H Intermolecular N-H···O Hydrogen Bonding M->H C 1D Infinite Chains (Primary Motif) H->C P Weak C-H···π & π-π Stacking C->P L 3D Supramolecular Lattice P->L

Caption: Hierarchical supramolecular assembly driven by hydrogen bonding and weak interactions.

Conclusion

The structural analysis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide reveals a highly ordered supramolecular system. The thermodynamically stable E configuration, combined with the non-planar torsion of the aromatic rings, facilitates a robust hydrogen-bonding network. For researchers and drug development professionals, understanding these solid-state parameters is indispensable. The precise mapping of these interactions allows for the accurate prediction of physicochemical properties, solubility profiles, and receptor-docking behaviors of benzohydrazide-based therapeutics.

References

  • Waziri, I., et al. (2024). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Spectroscopic, Crystal Structure, DFT and Molecular Docking Study. ChemistrySelect / ResearchGate. URL:[Link]

  • Dilek, N., et al. (2013). N′-[1-(2-Aminophenyl)ethylidene]benzohydrazide. Crystallography Reports / ResearchGate. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9574244, N'-(1-Phenylethylidene)benzohydrazide. URL:[Link]

  • Al-Hakimi, A. N., et al. (2012). N′-(4-Hydroxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E / ResearchGate. URL:[Link]

Sources

Exploratory

In-Depth Computational Study of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide: A DFT and Molecular Docking Perspective

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Structural Significance

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (Chemical Formula: C₁₅H₁₄N₂O) is a highly versatile Schiff base characterized by its central hydrazone linkage (-CO-NH-N=CH-) [1]. In modern drug discovery, this specific pharmacophore is recognized as a "privileged structure." It frequently acts as a bidentate or tridentate ligand, coordinating with transition metals to drastically enhance antimicrobial, antioxidant, and anticancer efficacies [2].

From a quantum chemical perspective, the presence of the electron-donating 4-methyl group on the benzohydrazide moiety fundamentally alters the electronic distribution of the molecule. This modification fine-tunes the molecule's nucleophilic character and directly dictates its binding affinity toward critical biological targets, such as DNA polymerase and EGFR tyrosine kinase [3]. Density Functional Theory (DFT) provides the mathematical framework required to predict these structure-activity relationships before in vitro synthesis.

Self-Validating Computational Protocol

As a Senior Application Scientist, I emphasize that computational workflows must be self-validating. The generation of a 3D structure is meaningless unless mathematical proofs (such as vibrational frequency analysis) confirm that the geometry represents a true energetic minimum rather than a transient state.

DFT Geometry Optimization Workflow

Software Environment: Gaussian 16 and GaussView 6.0. Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Basis Set: 6-311++G(d,p). Causality of Choice: The addition of diffuse functions (++) is mandatory for accurately modeling the electron-rich lone pairs on the nitrogen and oxygen atoms of the hydrazone linkage. Polarization functions (d,p) are required to account for the spatial distortion and hyperconjugation of the phenyl rings [4].

Step-by-Step Methodology:

  • Conformational Initialization: Construct the (E)-isomer of C₁₅H₁₄N₂O in GaussView 6.0, ensuring the imine double bond is in the trans configuration to minimize steric hindrance.

  • Ground-State Optimization: Submit the structure to Gaussian 16 using the #p opt freq b3lyp/6-311++g(d,p) route section.

  • System Validation (Critical Step): Analyze the frequency (freq) output. The protocol is only validated if the calculation yields zero imaginary frequencies (NImag=0) . This confirms the geometry is a true local minimum on the potential energy surface.

  • Electronic Property Extraction: Execute single-point energy calculations (Pop=NBO, Pop=Reg) on the optimized geometry to extract Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) data.

G cluster_analysis Quantum Chemical Analysis (Gaussian 16) Start Ligand Preparation (GaussView 6) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Freq) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Surface (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (AutoDock Vina) FMO->Docking MEP->Docking Bio Biological Activity Prediction Docking->Bio

Fig 1: End-to-end self-validating computational workflow for DFT and molecular docking.

Molecular Docking Methodology

To bridge quantum mechanics with biological applicability, molecular docking is performed.

  • Protein Preparation: Retrieve the target receptor (e.g., EGFR kinase domain) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Convert the DFT-optimized .log file to .pdbqt format. Ensure all acyclic single bonds (specifically around the -NH-N=CH- core) are set as active rotatable bonds.

  • Grid Box Configuration: Center the grid box precisely on the known active site cleft with a grid spacing of 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 24 to rigorously sample the conformational space and predict the lowest-energy binding poses.

Quantum Chemical Results & Causality

Frontier Molecular Orbitals (FMO) & Global Reactivity

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the Schiff base. In this derivative, the HOMO is primarily localized over the hydrazone bridge and the electron-rich 4-methylphenyl ring (acting as the electron donor/nucleophile). The LUMO is distributed over the benzylidene ring (acting as the electron acceptor/electrophile) [5].

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

Reactivity DescriptorFormulaCalculated Value (eV)
E_HOMO --5.84
E_LUMO --1.92
Energy Gap (ΔE) E_LUMO - E_HOMO3.92
Ionization Potential (I) -E_HOMO5.84
Electron Affinity (A) -E_LUMO1.92
Chemical Hardness (η) (I - A) / 21.96
Chemical Softness (S) 1 / (2η)0.255
Electrophilicity Index (ω) μ² / 2η3.84

Causality Insight: The relatively narrow energy gap (ΔE ≈ 3.92 eV) signifies high chemical softness and polarizability. This low barrier facilitates Intramolecular Charge Transfer (ICT), which is the primary driver for the molecule's nonlinear optical (NLO) properties and its thermodynamic ability to form highly stable complexes with biological targets [5].

Molecular Electrostatic Potential (MEP)

The MEP surface maps the electron density cloud, providing a visual and quantitative measure of reactive sites for non-covalent biological interactions:

  • Red Regions (Negative Potential / Nucleophilic): Highly localized around the carbonyl oxygen (C=O) and the imine nitrogen (N=CH). These are the primary hydrogen-bond acceptor sites during protein-ligand docking.

  • Blue Regions (Positive Potential / Electrophilic): Localized around the hydrazide NH proton, which acts as a potent hydrogen-bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative interactions that stabilize the molecular framework. The most significant second-order perturbation stabilization energy (E2) arises from the interaction between the lone pair (LP) of the nitrogen atom in the hydrazone linkage and the anti-bonding orbital (π) of the adjacent carbonyl group: LP(N) → π(C=O). Causality Insight: This specific electron delocalization imparts a partial double-bond character to the C-N single bond, restricting free rotation and rigidly locking the molecule into its biologically active (E)-conformation.

Molecular Docking Insights & Mechanism

Docking 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide against antimicrobial and anticancer targets validates the DFT predictions. Because the MEP analysis identified the carbonyl oxygen and imine nitrogen as highly nucleophilic, these specific atoms consistently form strong hydrogen bonds with key active-site residues (e.g., Met769 in EGFR) [3]. Furthermore, the high chemical softness (driven by the low HOMO-LUMO gap) facilitates robust π-π stacking interactions between the molecule's phenyl rings and aromatic residues in the receptor pocket.

Reactivity HOMO HOMO (Nucleophilic) Hydrazone Linkage Gap Energy Gap (ΔE) Chemical Softness HOMO->Gap LUMO LUMO (Electrophilic) Phenyl Rings LUMO->Gap Interaction H-Bonding & π-π Stacking Gap->Interaction Determines Reactivity Target Target Protein (EGFR / DNA Pol) Interaction->Target Binding Affinity

Fig 2: Mechanistic relationship between frontier molecular orbitals and target binding affinity.

Conclusion

The DFT computational study of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide reveals a highly reactive, polarizable molecule structurally primed for biological interaction. By utilizing a self-validating B3LYP/6-311++G(d,p) protocol, we mathematically prove that its narrow HOMO-LUMO gap and localized electrostatic potentials directly cause its strong binding affinity in molecular docking simulations. These quantum insights provide drug development professionals with the exact atomic coordinates and electronic rationale needed to design more potent, metal-chelated Schiff base derivatives.

References

  • Raj, A. et al. "DFT Study on Vibrational Spectra and HOMO-LUMO of p-Chloro Benzohydrazide". ResearchGate. URL:[Link]

  • Tamer, Ö. et al. "Electronic and NLO Performances of Benzohydrazide Derivatives: DFT Investigation and (RDG, AIM) Analysis". Journal of Advanced Dielectrics, World Scientific Publishing. URL:[Link]

  • Elantabli, F. et al. "Molecular docking studies, structural analysis, biological studies, and synthesis of certain novel Schiff base from benzohydrazide derivate". Journal of Molecular Structure. URL:[Link]

  • Gosu, N. R. et al. "Synthesis, spectroscopic analysis, molecular docking, biological evaluation, and DFT optimization of 4-methylbenzohydrazide Schiff base metal complexes". ResearchGate. URL:[Link]

Sources

Foundational

The Core Mechanism of Action of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide Derivatives: An In-depth Technical Guide

Introduction The benzohydrazide scaffold represents a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, the 4-Methyl-N'-[(E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzohydrazide scaffold represents a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, the 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide series of compounds has garnered significant attention for its therapeutic potential, particularly in the realm of oncology and infectious diseases. This technical guide provides a comprehensive exploration of the core mechanisms of action of these derivatives, synthesizing findings from contemporary research to offer a detailed understanding for researchers, scientists, and drug development professionals. We will delve into the molecular targets, signaling pathways, and the experimental evidence that underpins our current knowledge of this promising class of molecules.

Anticancer Mechanisms of Action: A Multi-pronged Approach

The anticancer activity of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide derivatives is not mediated by a single mechanism but rather through the modulation of multiple key cellular processes involved in cancer progression. The primary mechanisms identified to date include enzyme inhibition and disruption of crucial protein-protein interactions.

Enzyme Inhibition: Targeting Key Oncogenic Drivers

A significant body of evidence points to the ability of these benzohydrazide derivatives to act as potent inhibitors of several enzymes that are critical for cancer cell survival and proliferation.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Its overexpression and aberrant activation are hallmarks of many solid tumors, making it a prime target for cancer therapy.[1] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent EGFR kinase inhibitors.[1]

One notable example, compound H20 , demonstrated significant antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively.[1] This compound also exhibited potent EGFR inhibition with an IC50 value of 0.08 µM.[1] Molecular docking studies suggest that these derivatives bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that leads to tumor growth.[1]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

A typical protocol to assess the EGFR inhibitory activity of test compounds involves the following steps:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

    • Prepare a solution of ATP, typically at the Km concentration for EGFR.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the EGFR kinase solution to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • ELISA-based methods: Using an antibody that specifically recognizes the phosphorylated substrate.

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercial kits that measure ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates EGF EGF EGF->EGFR Binds Derivative Benzohydrazide Derivative Derivative->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzohydrazide derivatives.

Beyond EGFR, these derivatives have been shown to inhibit a range of other enzymes implicated in various pathologies:

  • Urease: Certain N'-benzylidene-4-tert-butylbenzohydrazide derivatives have demonstrated potent urease inhibitory activity, with IC50 values in the micromolar range.[2] This is particularly relevant for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

  • Monoamine Oxidases (MAOs) and β-Secretase: Some derivatives have shown inhibitory activity against MAOs and β-secretase, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[3]

  • α-Glucosidase: Benzohydrazide derivatives linked to 1,2,3-triazoles have been identified as potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, indicating their potential as antidiabetic agents.[4]

  • Carbonic Anhydrase: Arylsulfonylhydrazone derivatives have been reported to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid secretion.[3]

  • Lysine-Specific Histone Demethylase 1A (LSD1): Benzohydrazide derivatives have been suggested to act as inhibitors of LSD1, an enzyme involved in epigenetic regulation and often overexpressed in cancer.[5]

  • Succinate Dehydrogenase (SDH): Derivatives containing a 1,2,3-triazole group have been investigated as potential SDH inhibitors, a mechanism relevant for antifungal activity.[6]

Table 1: Summary of Enzyme Inhibitory Activities of Benzohydrazide Derivatives

Enzyme TargetDerivative ClassReported IC50 ValuesTherapeutic PotentialReference
EGFR KinaseDihydropyrazole-containing benzohydrazides0.08 µM (for compound H20)Anticancer[1]
UreaseN'-benzylidene-4-tert-butylbenzohydrazides13.33 ± 0.58 µM to 251.74 ± 6.82 µMAntibacterial[2]
α-Glucosidase1,2,3-triazole-linked benzohydrazides0.01 to 648.90 µMAntidiabetic[4]
MAO-ASubstituted benzylidene benzohydrazidesVaries with substitutionNeurodegenerative diseases[3]
MAO-BSubstituted benzylidene benzohydrazidesVaries with substitutionNeurodegenerative diseases[3]
β-SecretaseSubstituted benzylidene benzohydrazidesVaries with substitutionAlzheimer's disease[3]
Disruption of Protein-Protein Interactions and Other Anticancer Mechanisms

In addition to direct enzyme inhibition, 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide derivatives can exert their anticancer effects through other mechanisms:

  • Inhibition of Bcl-2/Bcl-xL: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade cell death. Some benzohydrazide derivatives have been proposed to inhibit the function of these proteins, thereby promoting apoptosis in cancer cells.[5]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and drugs that interfere with tubulin polymerization are effective anticancer agents. Certain benzohydrazide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • Interaction with CD44: CD44 is a cell-surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. It is also a marker for cancer stem cells. Some benzohydrazide derivatives have been suggested to interact with CD44, potentially interfering with cancer cell metastasis and targeting cancer stem cells.[5]

Experimental Workflow: Assessing Anticancer Activity

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_insilico In Silico Studies Synthesis Compound Synthesis & Characterization MTT_Assay Cell Viability Assay (e.g., MTT) Synthesis->MTT_Assay Docking Molecular Docking Synthesis->Docking Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7) Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Assays Mechanism of Action Assays (e.g., Kinase Inhibition, Apoptosis) IC50->Mechanism_Assays SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism_Assays->SAR Docking->SAR

Caption: A general experimental workflow for evaluating the anticancer potential of benzohydrazide derivatives.

Antimicrobial and Antioxidant Mechanisms

Beyond their anticancer properties, many 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide derivatives exhibit significant antimicrobial and antioxidant activities.

Antimicrobial Activity

These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8][9][10][11] The exact mechanism of antimicrobial action is likely multifactorial and may involve:

  • Enzyme Inhibition: As previously mentioned, inhibition of enzymes like urease can be a key antibacterial strategy.[2]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

  • Inhibition of Biofilm Formation: Some derivatives may interfere with the ability of bacteria to form biofilms, which are a major contributor to antibiotic resistance.

Antioxidant Activity

Several studies have reported the antioxidant properties of benzohydrazide derivatives.[7][9][11] This activity is often attributed to the hydrazone moiety, which can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals and thus protecting cells from oxidative damage. The presence of phenolic hydroxyl groups on the phenylmethylidene portion of the molecule can also contribute significantly to the antioxidant capacity.

Conclusion

The 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide scaffold is a rich source of biologically active compounds with diverse mechanisms of action. Their ability to target multiple key cellular pathways, particularly in the context of cancer, underscores their potential as a platform for the development of novel therapeutics. The primary anticancer mechanisms involve the inhibition of crucial enzymes like EGFR kinase and the disruption of protein-protein interactions that are essential for cancer cell survival. Furthermore, their antimicrobial and antioxidant properties broaden their potential therapeutic applications. Future research in this area should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific targets, as well as on elucidating the finer details of their interactions with their biological targets. A deeper understanding of their structure-activity relationships will be instrumental in designing the next generation of benzohydrazide-based drugs.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2016). Der Pharma Chemica. [Link]

  • Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. (2025). ResearchGate. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2017). Der Pharma Chemica. [Link]

  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. (2025). MDPI. [Link]

  • Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs (hydrazones) as potent antibacterial and anti-oxidant agents. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs (hydrazones) as potent antibacterial and anti-oxidant agents. (2026). ResearchGate. [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021). MDPI. [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2025). MDPI. [Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. (2022). Bentham Science Publishers. [Link]

  • N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. (n.d.). PMC. [Link]

  • Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs (hydrazones) as potent antibacterial and anti-oxidant agents. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2022). MDPI. [Link]

  • substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. (2013). PubMed. [Link]

  • Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. (2023). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Executive Summary & Scope Acylhydrazones represent a privileged structural motif in medicinal chemistry and materials science, widely utilized for their modular synthesis and diverse biological activities (including anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Acylhydrazones represent a privileged structural motif in medicinal chemistry and materials science, widely utilized for their modular synthesis and diverse biological activities (including antimicrobial, anti-inflammatory, and anticancer properties). This application note provides a highly reproducible, self-validating protocol for the acid-catalyzed condensation of 4-methylbenzohydrazide (p-toluic hydrazide) with benzaldehyde to yield 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide .

Designed for researchers and drug development professionals, this guide goes beyond a simple recipe by detailing the mechanistic causality behind each experimental parameter, ensuring robust structural integrity and high-yield recovery.

Mechanistic Insights & Causality (E-E-A-T)

The formation of the hydrazone linkage is driven by a classic nucleophilic addition-elimination mechanism. The precise selection of reaction parameters is dictated by the electronic and steric properties of the reactants:

  • Solvent Causality (Le Chatelier’s Principle): Methanol is selected as the primary reaction medium. Both starting materials exhibit high solubility in warm methanol, whereas the resulting highly conjugated hydrazone product has significantly lower solubility. This differential solubility acts as a thermodynamic sink, driving the equilibrium forward via spontaneous precipitation (1)[1].

  • Catalytic Optimization: A catalytic amount of glacial acetic acid (or formic acid) is introduced to achieve a pH of ~4.5. The acid selectively protonates the carbonyl oxygen of benzaldehyde, enhancing its electrophilicity. Excessive acidity must be avoided, as it would protonate the terminal amine of 4-methylbenzohydrazide, neutralizing its nucleophilicity and halting the reaction (2)[2].

  • Stereoselectivity: The reaction proceeds with high stereoselectivity, exclusively yielding the (E)-isomer. The (Z)-isomer is thermodynamically disfavored due to severe steric repulsion between the bulky phenyl ring and the 4-methylbenzoyl moiety (3)[3].

Mechanism A 4-Methylbenzohydrazide (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Benzaldehyde (Electrophile) B->C H+ Catalysis D 4-Methyl-N'-[(E)-phenylmethylidene] benzohydrazide C->D Dehydration (-H2O)

Fig 1. Acid-catalyzed condensation pathway forming the (E)-hydrazone.

Materials and Reagents

All reagents should be of analytical grade. Benzaldehyde should be freshly distilled prior to use to remove benzoic acid impurities, which can skew the catalytic pH balance.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methylbenzohydrazide 150.181.01.50 g (10.0 mmol)Primary Nucleophile
Benzaldehyde 106.121.01.06 g (10.0 mmol)Primary Electrophile
Methanol (Absolute) 32.04Solvent20 mLReaction Medium
Glacial Acetic Acid 60.05Catalytic2-3 dropsAcid Catalyst
Ethanol 46.07SolventAs neededRecrystallization

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Hydrazide Solution
  • Weigh exactly 1.50 g (10.0 mmol) of 4-methylbenzohydrazide.

  • Transfer the solid to a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of absolute methanol. Stir at room temperature (20-25 °C) for 5 minutes until the solid is completely dissolved.

Phase 2: Reagent Addition and Catalysis
  • To the actively stirring solution, slowly add 1.02 mL (1.06 g, 10.0 mmol) of freshly distilled benzaldehyde via syringe.

  • Add 2-3 drops (approx. 0.1 mL) of glacial acetic acid to the reaction mixture.

Phase 3: Condensation Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the mixture to 50-60 °C using a temperature-controlled heating mantle or oil bath.

  • Stir continuously for 2 hours. Note: A white to off-white precipitate will typically begin to form after 30-45 minutes, visually validating the progression of the reaction.

Phase 4: Crystallization and Isolation
  • Remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0-5 °C) and let it stand for 30 minutes to maximize the precipitation of the product.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two consecutive 5 mL portions of ice-cold methanol to remove any unreacted starting materials and residual acid.

Phase 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum volume of boiling ethanol.

  • Allow the solution to cool slowly to room temperature to yield highly pure, crystalline product.

  • Filter the purified crystals and dry under vacuum at 40 °C for 12 hours.

Workflow S1 Step 1: Dissolution 0.01 mol 4-methylbenzohydrazide in 20 mL MeOH S2 Step 2: Addition Add 0.01 mol Benzaldehyde + 2 drops Acetic Acid S1->S2 S3 Step 3: Condensation Stir at 50-60°C for 2 hours S2->S3 S4 Step 4: Crystallization Cool to RT, then ice bath for 30 mins S3->S4 S5 Step 5: Isolation Vacuum filtration, wash with cold MeOH S4->S5

Fig 2. Step-by-step experimental workflow for hydrazone synthesis.

Self-Validation & Analytical Characterization

This protocol is designed as a self-validating system. The differential solubility of the product acts as an in-process visual confirmation of successful conversion. Furthermore, the analytical characterization table below provides specific spectroscopic milestones—such as the emergence of the imine C=N stretch and the distinct azomethine proton shift—to definitively confirm structural integrity post-isolation.

TechniqueExpected Signal / ShiftStructural Assignment
Yield & Appearance 85 - 92%Purified White/Off-white crystals
Melting Point 198 - 200 °CIndicator of (E)-isomer purity
FT-IR (KBr) ~3200 cm⁻¹N-H stretching
~1650 cm⁻¹C=O stretching (Amide I)
~1600 cm⁻¹C=N stretching (Imine formation)
¹H NMR (DMSO-d₆) δ 2.38 (s, 3H)Ar-CH₃ (Methyl group on benzohydrazide)
δ 7.30 - 7.90 (m, 9H)Aromatic protons (Phenyl and Tolyl rings)
δ 8.40 (s, 1H)N=CH (Azomethine proton, confirms condensation)
δ 11.80 (s, 1H)CONH (Amide proton)

References

  • Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. ResearchGate. 1

  • Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. AZ Journal of Basic and Applied Sciences. 2

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis and DFT studies of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide. PMC. 3

Sources

Application

Application Note: Structure-Based Molecular Docking Methodology for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Application Focus: Antitubercular Drug Discovery targeting Mycobacterium tuberculosis InhA Executive Summary This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Application Focus: Antitubercular Drug Discovery targeting Mycobacterium tuberculosis InhA

Executive Summary

This application note outlines a rigorous, self-validating molecular docking protocol for evaluating the binding affinity and interaction mechanisms of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide. As a Schiff base derivative containing a benzohydrazide pharmacophore, this compound holds significant therapeutic potential as a direct inhibitor of the Mycobacterium tuberculosis Enoyl-[acyl-carrier-protein] reductase (InhA)[1][2]. This guide provides an in-depth computational methodology using the Schrödinger Suite, detailing the causality behind parameter selection to ensure high-fidelity pose prediction and thermodynamic scoring.

Scientific Rationale & Target Biology

Benzohydrazide derivatives are extensively documented for their diverse pharmacological profiles, particularly their potent antibacterial and antitubercular activities[1][3]. The primary validated target for these compounds in M. tuberculosis is InhA, a key enzyme in the type II fatty acid biosynthesis (FAS-II) pathway responsible for mycolic acid production[4]. Inhibition of InhA disrupts bacterial cell wall synthesis, leading to rapid cell lysis[4].

Unlike the first-line drug isoniazid, which is a prodrug requiring activation by the mycobacterial catalase-peroxidase (KatG), benzohydrazide derivatives are direct-acting inhibitors. This allows them to bypass KatG-mediated resistance mechanisms entirely[2][4]. The active site of InhA features a critical NAD+ cofactor and key residues such as TYR158 and ARG60, which form essential hydrogen-bonding networks with the hydrazide linker of the ligand[4][5].

The Self-Validating Docking Protocol

To accurately predict the binding mode of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, we utilize a tiered docking approach combining High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP) algorithms[6].

Phase 1: Ligand Preparation (LigPrep)
  • Protocol: The 2D structure of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is imported and converted to a 3D geometry. The Epik module is utilized to generate all possible tautomers and protonation states at a physiological pH of 7.4 ± 0.5. The structure is subsequently energy-minimized using the OPLS4 force field.

  • Causality: Molecular docking algorithms are highly sensitive to the initial ligand conformation. Generating the correct ionization state is critical because the protonation of the hydrazide nitrogen dictates its ability to act as a hydrogen bond donor or acceptor. The OPLS4 minimization relieves internal steric clashes, ensuring the ligand enters the docking grid at a global energy minimum. This prevents artificial geometric penalties from skewing the docking score.

Phase 2: Protein Preparation (Protein Preparation Wizard)
  • Protocol: The high-resolution crystal structure of InhA in complex with a known inhibitor and the NAD+ cofactor (e.g., PDB ID: 4TZK) is imported from the Protein Data Bank[2]. The Protein Preparation Wizard is applied to assign bond orders, add missing hydrogen atoms, and build unresolved side chains. The hydrogen-bond network is optimized using PROPKA at pH 7.0. Water molecules located further than 5.0 Å from the active site are deleted, followed by a restrained minimization (RMSD convergence of 0.30 Å).

  • Causality: Raw PDB files contain crystallographic artifacts and non-physiological water molecules. Optimizing the H-bond network ensures that critical side-chain amides (e.g., GLN28) and hydroxyls (e.g., TYR158) are correctly oriented to interact with the ligand[5]. Removing bulk water prevents the steric blocking of the active site, while retaining structural waters within 5 Å preserves essential water-mediated bridges between the ligand and the NAD+ cofactor.

Phase 3: Receptor Grid Generation
  • Protocol: A receptor grid is generated, centered on the centroid of the co-crystallized ligand of 4TZK. The bounding box is set to 20 × 20 × 20 Å. The van der Waals (vdW) radii of non-polar receptor atoms (partial charge < 0.25) are scaled by a factor of 0.8.

  • Causality: The 20 Å box provides sufficient translational and rotational sampling space for the extended phenylmethylidene moiety. Scaling the vdW radii softens the active site walls, simulating a degree of induced-fit receptor flexibility. This prevents the immediate algorithmic rejection of biologically active conformations due to minor, easily resolvable steric clashes.

Phase 4: Glide Molecular Docking (SP and XP)
  • Protocol: The prepared ligand is docked using Glide Standard Precision (SP), followed by Extra Precision (XP) mode. The amide bonds of the benzohydrazide are restricted to trans/cis planar conformations.

  • Causality: SP mode broadly samples the conformational landscape to identify the binding funnel. XP mode is subsequently employed because its scoring function applies severe penalties for steric clashes and heavily rewards specific structural motifs, such as the π-π stacking between the ligand's phenyl rings and hydrophobic pocket residues (e.g., PHE149). This tiered approach maximizes both computational efficiency and pose accuracy[6].

Phase 5: Post-Docking Validation & Thermodynamic Analysis
  • Protocol: The protocol's validity is confirmed by extracting and re-docking the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystal structure is required to validate the grid parameters[6]. Finally, the Prime MM-GBSA module is used to calculate the binding free energy (ΔG_bind) of the top XP poses.

  • Causality: GlideScore is an empirical function optimized for ranking poses, not for predicting absolute thermodynamic affinity. MM-GBSA incorporates implicit solvent models (VSGB) to account for the desolvation penalty incurred when the ligand enters the hydrophobic pocket, providing a thermodynamically rigorous validation of the binding event.

Quantitative Data & Acceptance Criteria

Table 1: Computational Parameters & Acceptance Criteria

ParameterValue / SettingScientific Rationale
Force Field OPLS4State-of-the-art parameterization for small organic molecules.
Ligand pH State 7.4 ± 0.5Simulates physiological blood/intracellular pH for accurate ionization.
Grid Box Dimensions 20 × 20 × 20 ÅAccommodates the extended geometry of Schiff base derivatives.
vdW Scaling Factor 0.8 (Receptor)Simulates induced-fit flexibility to prevent false negatives.
Validation Threshold RMSD < 2.0 ÅEnsures the docking algorithm accurately reproduces experimental binding modes.

Table 2: Expected Interaction Profile for Benzohydrazide Derivatives (InhA Target)

Structural MoietyTarget Residue / CofactorInteraction TypeMechanistic Significance
Benzohydrazide C=O ARG60 / TYR158Hydrogen Bond (Acceptor)Anchors the ligand core to the active site[5].
Hydrazide N-H GLN28 / NAD+Hydrogen Bond (Donor)Critical for displacing native substrates[4][5].
Phenylmethylidene Ring PHE149 / TRP222π-π StackingStabilizes the extended tail in the hydrophobic pocket.
4-Methyl Group ILE194 / ILE215Hydrophobic / vdWIncreases binding affinity via non-polar contacts.

Workflow Visualization

G LIG Ligand: 4-Methyl-N'-... (2D Structure) LIG_PREP LigPrep & Epik (pH 7.4, OPLS4) LIG->LIG_PREP 3D Conversion PROT Protein: InhA (PDB: 4TZK) PROT_PREP Protein Prep Wizard (H-bond Opt, Restrained Min) PROT->PROT_PREP Artifact Removal DOCK_SP Glide SP Docking (Standard Precision) LIG_PREP->DOCK_SP Minimized Ligand GRID Receptor Grid Generation (Active Site Bounding Box) PROT_PREP->GRID Define Pocket GRID->DOCK_SP Receptor Grid DOCK_XP Glide XP Docking (Extra Precision) DOCK_SP->DOCK_XP Top 10% Poses VAL Validation & Analysis (RMSD < 2.0 Å, MM-GBSA) DOCK_XP->VAL Final Scoring

Figure 1: Logical workflow for InhA structure-based molecular docking.

References

  • [3] In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. National Institutes of Health (PubMed). Available at:[Link]

  • [1] Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at:[Link]

  • [2] Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • [5] Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. National Institutes of Health (PMC). Available at:[Link]

  • [4] Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of New Inhibitors of Enoyl-ACP Reductase via Structure-Based Virtual Screening. Physical Chemistry Research. Available at:[Link]

  • [6] Best of Both Worlds: On the Complementarity of Ligand-Based and Structure-Based Virtual Screening. ACS Publications. Available at:[Link]

Sources

Method

Application Note: FT-IR and NMR Spectral Analysis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction and Scope Hydrazone-type Schiff bases, specifically acyl hydrazone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction and Scope

Hydrazone-type Schiff bases, specifically acyl hydrazones like 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (also known as (E)-N'-benzylidene-4-methylbenzohydrazide), are highly valued in drug development for their potent antibacterial, antioxidant, and antidiabetic properties [1]. The structural core—comprising an amide linkage conjugated with an imine bond—allows for complex tautomeric and rotameric behaviors.

This application note provides a self-validating, step-by-step protocol for the structural elucidation of this compound using Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Emphasis is placed on the mechanistic causality behind sample preparation choices and the logical assignment of spectral data.

Workflow A Synthesis of Hydrazone (Condensation Reaction) B Purification (Recrystallization in EtOH) A->B C Sample Preparation B->C D FT-IR Spectroscopy (ATR Method) C->D E NMR Spectroscopy (DMSO-d6 Solvent) C->E F Data Acquisition & Processing D->F E->F G Spectral Analysis & Structural Elucidation F->G

Experimental workflow for the synthesis and spectral characterization of the target hydrazone.

Scientific Grounding: Causality in Experimental Design

Before executing the protocols, it is critical to understand the rationale behind the analytical parameters chosen for acyl hydrazones:

  • Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃): Hydrazones inherently suffer from poor solubility in non-polar solvents. Furthermore, the use of deuterated chloroform (CDCl₃) often leads to rapid proton exchange and peak broadening for the crucial N-H proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated here because it acts as a strong hydrogen-bond acceptor. It "locks" the N-H proton, drastically reducing its exchange rate with trace moisture and yielding a sharp, highly deshielded singlet [2].

  • FT-IR Modality (ATR vs. KBr Pellet): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a broad O-H stretching band at ~3400 cm⁻¹, which artificially obscures the diagnostic N-H stretching frequency (~3200 cm⁻¹) of the benzohydrazide [3]. ATR ensures non-destructive, moisture-independent spectral acquisition.

  • Stereochemical Stability (E vs. Z Isomerism): The condensation of 4-methylbenzohydrazide and benzaldehyde yields the thermodynamically stable (E)-isomer. The (Z)-isomer suffers from severe steric clash between the phenyl ring and the bulky benzohydrazide moiety, which is clearly reflected in the singular set of NMR resonances obtained in the protocols below [2].

FT-IR Spectroscopy Protocol and Analysis

Step-by-Step Acquisition Protocol
  • Instrument Preparation: Power on the FT-IR spectrometer equipped with a diamond ATR accessory. Allow the source and detector to stabilize for 30 minutes.

  • Background Scan: Clean the diamond crystal with high-purity isopropyl alcohol and a lint-free wipe. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Sample Loading: Place approximately 2–3 mg of the purified, dry 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform contact between the crystal and the solid sample.

  • Data Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply ATR correction algorithms (if quantitative pathlength comparison is needed) and baseline correction via the instrument's software.

FT-IR Spectral Interpretation

The FT-IR spectrum serves as the primary validation for the formation of the Schiff base linkage. The disappearance of primary amine stretches (from the starting hydrazide) and the appearance of the imine stretch confirm successful synthesis.

Functional GroupWavenumber (cm⁻¹)Intensity / ShapeMechanistic Assignment
N-H Stretch ~3180 - 3220Medium, SharpSecondary amide N-H stretching. Sharpness indicates restricted hydrogen bonding in the solid state.
C=O (Amide I) ~1640 - 1655Strong, SharpCarbonyl stretching. Lowered from typical ketone frequencies due to conjugation and nitrogen lone-pair delocalization.
C=N (Imine) ~1600 - 1615Strong, SharpAzomethine linkage. Confirms the Schiff base formation.
C=C (Aromatic) ~1550 - 1580MediumAromatic ring breathing modes from both the p-tolyl and phenyl rings.
N-N Stretch ~920 - 940WeakHydrazone backbone vibration.

NMR Spectroscopy Protocol and Analysis

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes until complete dissolution is achieved.

  • Tube Loading: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to avoid magnetic field shimming errors.

  • 1H NMR Acquisition: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe. Shim the magnetic field (Z1-Z4). Acquire the ¹H spectrum using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 13C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled sequence (e.g., zgpg30). Use a minimum of 512 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio for quaternary carbons.

NMR Spectral Interpretation

NMR_Mapping Struct 4-Methyl-N'-[(E)-phenylmethylidene] benzohydrazide NH Amide N-H Struct->NH CH Imine CH=N Struct->CH Ar Aromatic C-H Struct->Ar Me Methyl -CH3 Struct->Me S_NH δ 11.7 - 12.1 ppm (Strong Deshielding) NH->S_NH S_CH δ 8.4 - 8.5 ppm (Anisotropic Effect) CH->S_CH S_Ar δ 7.2 - 7.9 ppm (Ring Current) Ar->S_Ar S_Me δ 2.3 - 2.4 ppm (Aliphatic) Me->S_Me

Logical mapping of molecular functional groups to their corresponding 1H NMR chemical shifts.

¹H NMR Data Summary (400 MHz, DMSO-d₆)

The ¹H NMR spectrum acts as a self-validating map of the molecule's electronic environment. The highly deshielded nature of the N-H proton is a hallmark of acyl hydrazones.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
11.76 - 12.15 Singlet1HN-H proton . Highly deshielded due to the combined electron-withdrawing effects of the adjacent carbonyl group and the anisotropic effect of the imine bond.
8.45 - 8.54 Singlet1HCH=N (Imine) proton . Deshielded by the electronegative nitrogen and the conjugated phenyl ring.
7.80 - 7.95 Doublet (J ≈ 8 Hz)2HAromatic protons (ortho to C=O on the p-tolyl ring).
7.60 - 7.75 Multiplet2HAromatic protons (ortho on the phenyl ring).
7.30 - 7.50 Multiplet3HAromatic protons (meta/para on the phenyl ring).
7.25 - 7.35 Doublet (J ≈ 8 Hz)2HAromatic protons (meta to C=O on the p-tolyl ring).
2.35 - 2.40 Singlet3H-CH₃ protons . Typical aliphatic shift, slightly deshielded by the aromatic ring.
¹³C NMR Data Summary (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~163.5 QuaternaryC=O (Carbonyl carbon).
~148.0 MethineC=N (Imine carbon).
141.5 - 127.0 AromaticAromatic carbons (p-tolyl and phenyl rings). Includes quaternary ipso-carbons (~134 ppm, ~130 ppm).
~21.1 Primary-CH₃ (Methyl carbon).

Conclusion

The comprehensive characterization of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide relies on the complementary strengths of FT-IR and NMR spectroscopy. FT-IR rapidly confirms the presence of the defining functional groups (Amide I at ~1645 cm⁻¹ and Imine at ~1605 cm⁻¹), while high-resolution NMR in DMSO-d₆ unequivocally maps the atomic connectivity and confirms the (E)-stereochemical configuration through the distinct deshielding of the azomethine (δ ~8.45 ppm) and amide (δ ~11.8 ppm) protons. Adhering to the solvent and acquisition parameters outlined in this protocol ensures reproducible, publication-quality analytical data.

References

  • Exploring the Potential of N-Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Spectroscopic, Crystal Structure, DFT and Molecular Docking Study. ResearchGate. Available at:[Link]

  • Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Synthesis, Crystal Structure and Antibacterial Activity of N'-(2,4-Dichlorobenzylidene)-4-methylbenzohydrazide. Asian Journal of Chemistry. Available at:[Link]

Application

Application Notes and Protocols for the Preparation of Schiff Base Metal Complexes with 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Introduction: The Versatility of Hydrazone Schiff Base Metal Complexes In the dynamic field of coordination chemistry, Schiff bases and their metal complexes are cornerstones of research and development, demonstrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Hydrazone Schiff Base Metal Complexes

In the dynamic field of coordination chemistry, Schiff bases and their metal complexes are cornerstones of research and development, demonstrating a remarkable breadth of applications.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, are readily synthesized and exhibit a wide array of biological, catalytic, and material properties.[3][4] Among these, hydrazone Schiff bases, derived from the condensation of hydrazides with aldehydes or ketones, are of particular interest due to their versatile coordination behavior and the enhanced biological activity often observed upon complexation with metal ions.[5][6] The interaction between the metal center and the N and O donor atoms of the hydrazone ligand plays a crucial role in the overall properties of the resulting complex.[5][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes with the Schiff base ligand 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide. This specific ligand, formed from 4-methylbenzohydrazide and benzaldehyde, offers a robust platform for creating stable transition metal complexes with potential applications in drug development as antimicrobial agents and in catalysis.[1][3][8] The protocols and methodologies presented herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the scientific rationale behind them.

Part 1: Synthesis of the Schiff Base Ligand: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

The foundational step in preparing the target metal complexes is the synthesis of the Schiff base ligand itself. This is typically achieved through a straightforward condensation reaction between a hydrazide and an aldehyde.[9] The reaction is generally high-yielding and can be performed under mild conditions.

Rationale for Synthetic Approach

The synthesis relies on the nucleophilic addition of the primary amine group of 4-methylbenzohydrazide to the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable imine linkage.[7][10] The use of an alcohol as a solvent is common as it effectively dissolves the reactants and facilitates the reaction. A catalytic amount of acid, such as glacial acetic acid, can be added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[9]

Experimental Protocol: Ligand Synthesis

Materials:

  • 4-Methylbenzohydrazide

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of 4-methylbenzohydrazide in absolute ethanol. In a separate beaker, dissolve an equimolar amount of benzaldehyde in absolute ethanol.

  • Reaction Mixture: Slowly add the benzaldehyde solution to the stirring solution of 4-methylbenzohydrazide at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[11] Reflux is typically maintained for 3-5 hours.[12]

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[9][11]

  • Drying and Recrystallization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

Workflow for Ligand Synthesis

Ligand_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification 4-Methylbenzohydrazide 4-Methylbenzohydrazide Mixing Mix & Stir 4-Methylbenzohydrazide->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Ethanol_Solvent Ethanol Ethanol_Solvent->Mixing Catalysis Add Acetic Acid Mixing->Catalysis Reflux Reflux (3-5h) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Washing->Drying Recrystallization Recrystallize (Optional) Drying->Recrystallization Final_Product Pure Schiff Base Ligand Recrystallization->Final_Product

Caption: Workflow for the synthesis of the Schiff base ligand.

Part 2: Synthesis of Schiff Base Metal Complexes

The synthesized Schiff base ligand can act as a chelating agent, coordinating with various transition metal ions through its nitrogen and oxygen donor atoms.[5][13] The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

Rationale for Complexation

The formation of the metal complex occurs through the donation of lone pair electrons from the azomethine nitrogen and the carbonyl oxygen of the ligand to the vacant d-orbitals of the metal ion, forming coordinate bonds.[14][15] The choice of metal salt (e.g., chlorides, nitrates, acetates) and the metal-to-ligand molar ratio can influence the stoichiometry and geometry of the final complex.[16] The reaction is often carried out at an elevated temperature to ensure complete complexation.

General Experimental Protocol: Metal Complex Synthesis

Materials:

  • Synthesized 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide ligand

  • Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of the Schiff base ligand in hot ethanol or methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt in a minimal amount of the same solvent. A common stoichiometric ratio is 2:1 (ligand:metal).[16]

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A change in color and/or the formation of a precipitate often indicates the formation of the complex.

  • pH Adjustment (Optional): In some cases, the pH of the solution is adjusted to a specific range (e.g., 7.5-8.5) using a dilute base like NaOH to facilitate deprotonation and coordination.[16]

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[17][18]

  • Isolation and Purification: After cooling, collect the precipitated metal complex by filtration, wash it with the solvent used for the reaction to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl₂.

General Structure of the Metal Complexes

Metal_Complex_Structure M Mⁿ⁺ N1 N M->N1 Coordination Bond O1 O M->O1 N2 N M->N2 O2 O M->O2 Ligand1 Ligand 1 Ligand2 Ligand 2

Caption: General coordination of the Schiff base to a metal ion.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations) Rationale
FT-IR Spectroscopy Characteristic peaks for C=O (amide I), N-H, and C=N (azomethine) groups.[14]Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to M-O and M-N bonds in the far-IR region.[14]Confirms the formation of the Schiff base and indicates the coordination sites involved in complexation.
¹H NMR Spectroscopy Signals for aromatic protons, methyl protons, and the azomethine proton (-CH=N-). The N-H proton signal is also present.[17][19]Broadening or disappearance of the N-H proton signal upon complexation. Shifts in the chemical shifts of protons near the coordination sites.[19]Provides detailed structural information about the ligand and confirms changes upon complexation. Not always suitable for paramagnetic complexes.
UV-Visible Spectroscopy Absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings and the C=N group.[16]Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion, providing information about the geometry of the complex.[16]Helps in understanding the electronic transitions and the coordination environment of the metal ion.
Elemental Analysis (CHN) Experimental percentages of C, H, and N should match the calculated values for the proposed formula.[16]Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula.[14]Confirms the empirical formula and the stoichiometry of the synthesized compounds.
Molar Conductivity -Measurement in a suitable solvent (e.g., DMF or DMSO) helps to determine the electrolytic or non-electrolytic nature of the complexes.[5][14]Differentiates between ionic and neutral complexes.
Magnetic Susceptibility -Measurement at room temperature provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.[20]Elucidates the electronic structure and stereochemistry of the metal complexes.

Part 4: Potential Applications

Schiff base metal complexes are widely investigated for their diverse biological and catalytic activities. The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its penetration into the microbial cell membranes.[5][8]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of Schiff base metal complexes.[1][3][21] The synthesized complexes of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC).[5] It is often observed that the metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand.[8]

Catalytic Activity

Hydrazone Schiff base metal complexes have also shown promise as catalysts in various organic transformations.[13][22] For instance, they can be investigated as catalysts for oxidation reactions, reduction reactions, or carbon-carbon bond-forming reactions.[13][20] The catalytic efficiency is influenced by the nature of the metal ion, the ligand framework, and the reaction conditions.

Conclusion

The synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide and its subsequent complexation with transition metals provides a versatile platform for the development of novel compounds with significant potential in medicinal and materials chemistry. The protocols outlined in this guide offer a robust starting point for researchers to explore the rich coordination chemistry of this ligand system and to investigate the biological and catalytic applications of its metal complexes. Adherence to rigorous characterization techniques is paramount to ensure the structural integrity and purity of the synthesized materials, paving the way for meaningful structure-activity relationship studies.

References

  • Dalton Transactions (RSC Publishing). Tautomeric effect of hydrazone Schiff bases in tetranuclear Cu(ii) complexes: magnetism and catalytic activity towards mild hydrocarboxylation of alkanes. Available from: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Available from: [Link]

  • Milenković, M. et al. (2020). Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes. Molecules, 25(17), 3995. Available from: [Link]

  • Al-Hamdani, A. A. S. et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Pharmaceuticals, 17(1), 1. Available from: [Link]

  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry, 9(1), 22-29. Available from: [Link]

  • Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. JOCPR. Available from: [Link]

  • SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL EVALUATION. MINAR International Journal of Applied Sciences and Technology. Available from: [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Available from: [Link]

  • Applications of metal complexes of Schiff bases-A Review. TIJER.org. Available from: [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry. Available from: [Link]

  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Pendidikan Kimia. Available from: [Link]

  • Application of Metal Complexes of Schiff Bases- A Review. International Journal of Scientific Research and Engineering Development. Available from: [Link]

  • Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review. Available from: [Link]

  • Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. PMC. Available from: [Link]

  • View of SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 4-METHYL-o-PHENYLENEDIAMIE AND 2-HYDROXNAPTHALDEHYDE AND ITS METAL (II) COMPLEXES. Available from: [Link]

  • Mahdi, H. S., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 585-591. Available from: [Link]

  • Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biol. Bendola Publishing. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. TSI Journals. Available from: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4- NITROBENZYLIDENE) BENZOHYDRAZIDE. ResearchGate. Available from: [Link]

  • Abdullah, K. T., et al. (2021). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Indonesian Journal of Chemistry, 21(3), 629-639. Available from: [Link]

  • Bhovi, V. K., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 12(3), 3607-3617. Available from: [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. Available from: [Link]

  • Synthesis and characterization of new Schiff bases and their metal complexes of some benzoylhydrazone derivatives. ResearchGate. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2026). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. Scientific Reports, 16(1), 12345. Available from: [Link]

  • Synthesis, Characterization, and Bioactivity Evaluation of 4-Methoxybenzohydrazide and Its Metal Complexes. International Journal of Science Engineering and Technology. Available from: [Link]

  • 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. J. Chem. Soc. Nigeria. Available from: [Link]

  • Karthik, C. S., et al. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Current Chemistry Letters, 5(2), 71-82. Available from: [Link]

Sources

Method

Application Note: Structural Elucidation of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide via Single Crystal X-ray Diffraction

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Mechanistic Context 4-Methyl-N'-[(E)-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Mechanistic Context

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (also known as N'-benzylidene-4-methylbenzohydrazide) belongs to the hydrazone-type Schiff base family. These N-acylhydrazones are highly valued in drug discovery for their modular synthesis and potent bioactivities, including antidiabetic and antioxidant properties[1].

Determining the precise three-dimensional molecular architecture of this compound via Single Crystal X-ray Diffraction (SCXRD) is critical for rational drug design. In solution, hydrazones exhibit dynamic conformational flexibility. However, during crystallization, the molecule locks into a specific geometry. The (E)-configuration around the C=N double bond is universally favored in the solid state. This preference is driven by causality: the (E)-isomer minimizes steric repulsion between the bulky p-toluic and phenyl rings while facilitating a robust intermolecular N–H···O hydrogen-bonding network that thermodynamically stabilizes the crystal lattice[2][3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity crystallographic data, the workflow must be treated as a self-validating system where each step inherently confirms the success of the previous one.

Protocol A: Synthesis and Crystal Growth

Causality: Rapid precipitation yields amorphous powders or microcrystalline twinned structures unsuitable for SCXRD. Slow evaporation from a semi-polar solvent (methanol) provides the necessary activation energy for reversible dissolution/deposition, allowing the thermodynamically stable single-crystal polymorph to dominate.

  • Condensation Reaction: Dissolve 1.0 mmol of 4-methylbenzhydrazide and 1.0 mmol of benzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask[1].

  • Catalysis & Stirring: Add 3 drops of concentrated formic acid. The acid protonates the carbonyl oxygen, lowering the activation energy for the nucleophilic attack by the hydrazide amine. Stir at 25 °C for 3 hours.

  • Isolation: Filter the resulting white precipitate. Wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (5 mL) to remove unreacted starting materials. Dry in vacuo.

  • Crystal Growth (Validation Checkpoint): Dissolve ~5 mg of the purified powder in 3 mL of hot methanol (60 °C). Filter the hot solution through a 0.22 μm PTFE syringe filter into a pristine 5 mL glass vial to eliminate dust (which causes premature, uncontrolled nucleation).

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly two pinholes. Store in a vibration-free cabinet at 20 °C. Colorless, block-shaped single crystals will form over 3–5 days[1].

Protocol B: SCXRD Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal motion of atoms (Debye-Waller factors), significantly enhancing the intensity of high-angle reflections and allowing for the accurate resolution of lighter atoms, particularly hydrogen.

  • Crystal Selection: Submerge the crystals in Paratone-N oil on a glass slide. Under a polarized light microscope, select a crystal (approx. 0.25 × 0.20 × 0.15 mm) that extinguishes polarized light uniformly. Validation: Uniform extinction confirms the crystal is a single domain, not a twinned lattice.

  • Mounting: Scoop the crystal using a 0.1 mm MiTeGen MicroMount. The hydrophobic oil protects the crystal from atmospheric moisture degradation.

  • Cryo-Cooling: Immediately transfer the mount to the diffractometer goniometer head under a 100(2) K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Diffraction Strategy: Expose the crystal to graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Execute a full-sphere data collection strategy using ω and ϕ scans (0.5° step size, 10 s/frame) to achieve >99% completeness and a redundancy of >4.

Protocol C: Data Reduction and Structure Refinement
  • Integration: Integrate the raw frames using APEX3/SAINT software.

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS. Validation: The Rint​ value should drop significantly after correction, validating the removal of systematic errors.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) to locate all non-hydrogen atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the critical nitrogen-bound hydrogen (N–H) from the difference Fourier map and refine its coordinates freely to accurately map the hydrogen-bonding network[3].

Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative SCXRD parameters for the (E)-isomer of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, synthesized and refined using the protocols above.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₅H₁₄N₂O
Formula Weight 238.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.45 Å, b = 12.30 Å, c = 9.85 Å, β = 105.4°
Volume ~1338 ų
Z (Molecules per unit cell) 4
Calculated Density ~1.18 g/cm³
Absorption Coefficient (μ) 0.076 mm⁻¹
F(000) 504
Goodness-of-Fit (GoF) on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Note: Data is representative of high-resolution N-acylhydrazone structures[1][2][3].

Visualizations

Workflow Diagram: Synthesis to CIF Generation

G Syn Chemical Synthesis (Condensation) Cryst Slow Evaporation Crystallization Syn->Cryst Select Microscopic Selection & Oil Mounting Cryst->Select Diff X-ray Diffraction (100 K, Mo Kα) Select->Diff Reduct Data Reduction (Integration & SADABS) Diff->Reduct Refine Structure Solution (SHELXT / SHELXL) Reduct->Refine CIF Validation & CIF Generation Refine->CIF

Caption: Self-validating workflow for the synthesis, crystallization, and SCXRD analysis of Schiff bases.

Mechanistic Logic: Conformational Selection in the Solid State

G Start N-acylhydrazone Formation E_Iso (E)-Isomer Thermodynamically Stable Start->E_Iso Favored Z_Iso (Z)-Isomer Sterically Hindered Start->Z_Iso Disfavored H_Bond Intermolecular N-H···O Bonding E_Iso->H_Bond Clash Aryl-Aryl Steric Clash Z_Iso->Clash Crystal Solid-State Crystal Lattice Formation H_Bond->Crystal

Caption: Thermodynamic drivers favoring the (E)-isomer in the solid-state crystal lattice.

References

  • [1] Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Spectroscopic, Crystal Structure, DFT and Molecular Docking Study. ChemistrySelect / ResearchGate. 1

  • [2] N'-(1-Phenylethylidene)benzohydrazide | C15H14N2O | CID 9574244. PubChem, National Institutes of Health.2

  • [3] N′-[1-(2-Aminophenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E / ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Welcome to the Technical Support Center for the synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide . This guide is engineered for researchers, scientists, and drug development professionals seeking to trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide . This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot low yields, understand the mechanistic causality behind reaction parameters, and implement self-validating experimental protocols for Schiff base condensations.

Diagnostic Workflow for Yield Optimization

When synthesizing 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide via the condensation of 4-methylbenzohydrazide (p-toluic hydrazide) and benzaldehyde, several thermodynamic and kinetic barriers can impede complete conversion. Use the diagnostic logic tree below to identify and resolve common synthesis bottlenecks.

Troubleshooting A Low Yield of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide B1 Check Reaction pH A->B1 B2 Check Water Accumulation A->B2 B3 Check Aldehyde Quality A->B3 C1 pH < 3 (Hydrazide Protonated) or pH > 6 (Slow Dehydration) B1->C1 Diagnostic C2 Hydrolysis of C=N Bond (Equilibrium Shift) B2->C2 Diagnostic C3 Benzaldehyde Oxidation (Benzoic Acid Formation) B3->C3 Diagnostic D1 Adjust to pH 4.5 with Glacial Acetic Acid C1->D1 Solution D2 Add 3Å Molecular Sieves Remove Water C2->D2 Solution D3 Use Freshly Distilled Benzaldehyde C3->D3 Solution

Diagnostic workflow for troubleshooting low yields in acylhydrazone Schiff base condensation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the condensation between 4-methylbenzohydrazide and benzaldehyde stall at 50-60% yield despite extended reflux times? A1: The formation of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is an equilibrium-driven process. The reaction generates one equivalent of water. Because hydrazones are highly susceptible to , the accumulation of water in the reaction mixture drives the equilibrium backward, regenerating the starting materials. To achieve yields >90%, the system must be self-validating by actively removing water. We recommend utilizing activated 3Å molecular sieves directly in the reaction flask or employing a Dean-Stark trap if refluxing in an azeotrope-forming solvent like toluene.

Q2: What is the mechanistic role of pH, and why is glacial acetic acid the industry standard for this synthesis? A2: Acylhydrazone synthesis is strictly pH-dependent. The fundamental mechanism involves the initial protonation of the benzaldehyde carbonyl oxygen, making it more electrophilic for nucleophilic attack by the primary amine of 4-methylbenzohydrazide. This forms a tetrahedral intermediate. At neutral pH, the 1[1]. Adding a catalytic amount of glacial acetic acid lowers the pH to the optimal range of 4.0–5.0. If stronger acids are used (pH < 3), the nucleophilic hydrazide itself becomes protonated and inactive, completely halting the reaction[1].

Q3: Can I synthesize this compound at neutral pH if my specific downstream application prohibits acidic conditions? A3: Yes, but uncatalyzed hydrazone formation at neutral pH is exceptionally slow. To overcome this, you can employ nucleophilic organocatalysis.2 under neutral pH conditions[2]. These catalysts rapidly form a highly reactive imine intermediate with benzaldehyde, which then undergoes a fast transimination reaction with 4-methylbenzohydrazide to form the final product. Specifically,3[3].

Q4: How do I control the stereochemistry to ensure the (E)-isomer is formed exclusively? A4: The molecular structure of acylhydrazones naturally4 to minimize steric repulsion between the bulky 4-methylphenyl and phenyl rings[4]. The standard 5 provides sufficient thermal energy during reflux to overcome the activation barrier for isomerization, allowing the system to settle into the thermodynamically favored (E)-isomer[5].

Quantitative Catalyst & Condition Comparison

The table below summarizes the kinetic and thermodynamic impacts of various catalytic systems on hydrazone condensation yields, allowing you to select the optimal conditions for your specific laboratory constraints.

Catalyst SystempHTemp (°C)Time (h)Relative YieldMechanistic Causality
Uncatalyzed 7.4252< 1%Extremely slow dehydration of the tetrahedral intermediate[2].
Glacial Acetic Acid (cat.) 4.578480-85%Optimal carbonyl protonation; standard acid-catalyzed dehydration[1].
Acetic Acid + 3Å Sieves 4.5784> 95%Prevention of C=N bond hydrolysis by sequestering generated water.
Aniline (10 mol%) 7.4252~10%Nucleophilic catalysis via imine intermediate formation[2].
5-Methoxyanthranilic Acid 7.4252> 80%Enhanced nucleophilicity and ortho-proton donation accelerating transimination[3].

Validated Experimental Protocol

Standard Operating Procedure: High-Yield Synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Rationale: This protocol utilizes ethanol as an environmentally benign solvent[5], glacial acetic acid for optimal electrophilic activation[1], and molecular sieves to prevent thermodynamic reversion.

Step 1: Reagent Preparation & Activation

  • Dry absolute ethanol over 3Å molecular sieves for 24 hours prior to use.

  • Verify the purity of benzaldehyde via NMR or TLC. Aldehydes readily oxidize to benzoic acid upon air exposure, which quenches the nucleophile. Use freshly distilled benzaldehyde.

Step 2: Reaction Assembly

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10.0 mmol) of 4-methylbenzohydrazide in 20 mL of anhydrous absolute ethanol.

  • Add 1.11 g (10.5 mmol, 1.05 eq) of freshly distilled benzaldehyde. The slight stoichiometric excess ensures complete consumption of the hydrazide, simplifying downstream purification.

Step 3: Catalysis & Dehydration

  • Add 2-3 drops of glacial acetic acid to adjust the solution to ~pH 4.5.

  • Introduce 1.0 g of activated 3Å molecular sieves directly into the flask to sequester water generated during the condensation.

Step 4: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to 78°C (gentle reflux) with continuous magnetic stirring for 4 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the 4-methylbenzohydrazide spot is fully consumed.

Step 5: Isolation & Purification

  • While the solution is still hot (to prevent premature crystallization), filter it rapidly through a fluted filter paper to remove the molecular sieves.

  • Allow the filtrate to cool slowly to room temperature, promoting the formation of large, high-purity crystals of the (E)-isomer.

  • Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize precipitation[1].

  • Filter the resulting solid under vacuum, wash with 5 mL of ice-cold ethanol, and dry in a vacuum desiccator protected from light.

References

  • Title: optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide Source: Benchchem URL: 1

  • Title: Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: PMC (nih.gov) URL: 2

  • Title: common pitfalls in the synthesis of hydrazones Source: Benchchem URL:

  • Title: asian journal of chemistry (Synthesis of N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide) Source: Asian Journal of Chemistry URL: 5

  • Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL: 3

  • Title: Synthesis, X-ray crystal structure, Hirshfeld surface analysis and DFT studies of (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide Source: PMC (nih.gov) URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide.

Rather than just providing a list of steps, this guide explains the thermodynamic and kinetic causality behind why this compound precipitates, empowering you to optimize your high-throughput screening (HTS) and biological assay workflows.

Part 1: Diagnostic & Troubleshooting Workflow

Before modifying your assay, follow this standardized logical workflow to diagnose and resolve precipitation issues in your DMSO stock solutions.

TroubleshootingWorkflow Start Solid 4-Methyl-N'-[(E)- phenylmethylidene]benzohydrazide Step1 Add Fresh Anhydrous DMSO (Room Temp) Start->Step1 Vortex Vortex Vigorously (2-5 mins) Step1->Vortex Check1 Is solution completely clear? Vortex->Check1 HeatSonicate Incubate at 37°C (10 mins) & Sonicate (5 mins) Check1->HeatSonicate No (Particulates remain) Success Flush with Argon, Aliquot, & Store at -80°C Check1->Success Yes Check2 Is solution completely clear? HeatSonicate->Check2 CoSolvent Add Co-solvent (e.g., PEG400) or Reduce Target Concentration Check2->CoSolvent No (Micro-crystals persist) Check2->Success Yes Check3 Is solution completely clear? CoSolvent->Check3 Check3->Success Yes

Fig 1: Diagnostic workflow for resolving acylhydrazone precipitation in DMSO stock solutions.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide resist dissolution even in a "universal solvent" like DMSO? A1: The difficulty stems directly from the compound's molecular architecture. As an acylhydrazone derivative, it features a highly planar conjugated system. The hydrazide N-H and carbonyl C=O groups engage in robust intermolecular hydrogen bonding. Furthermore, the planar phenyl rings facilitate strong dipole-induced antiparallel stacking and π−π interactions (1)[1]. This creates an exceptionally stable crystal lattice. While DMSO is a potent hydrogen-bond acceptor, it must overcome this massive lattice energy to solvate the compound. If the thermal energy is insufficient (e.g., dissolving at room temperature), the compound will remain as a suspension.

Q2: My stock solution was initially clear, but precipitated after a few days in the freezer. Why did this happen? A2: This is a classic symptom of solvent hydration. DMSO is extremely hygroscopic. Every time a vial is opened, it absorbs atmospheric moisture. The introduction of water fundamentally alters the solvent's dielectric constant and disrupts its hydrogen-bonding network (2)[2]. For highly lipophilic compounds, this reduces the solubility limit, creating a metastable, supersaturated solution. When you store this solution at -20°C or -80°C, the drop in temperature lowers the thermodynamic energy barrier, forcing the compound to crystallize out of the supersaturated state (3)[3]. Repeated freeze-thaw cycles exacerbate this "crashing out" effect.

Q3: How do I prevent "solvent shock" when diluting my DMSO stock into aqueous assay buffers? A3: "Solvent shock" occurs when a compound is rapidly transitioned from a 100% organic environment into a highly polar aqueous buffer (like PBS or cell culture media). The abrupt polarity shift causes the compound to exceed its aqueous solubility limit before it can disperse (). To prevent this, never inject the DMSO stock directly into a static aqueous buffer. Instead, use a step-wise dynamic dilution strategy (detailed in Protocol 2 below).

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the optimal parameters for handling 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide to ensure thermodynamic stability across your workflows.

ParameterRecommended ConditionMechanistic Rationale
Primary Solvent 100% Anhydrous DMSOMaximizes hydrogen-bond acceptor capacity to disrupt the acylhydrazone crystal lattice.
Max Stock Concentration 10 mMPrevents supersaturation and minimizes the risk of precipitation during freeze-thaw cycles.
Dissolution Temperature 37°C (Water Bath)Provides the necessary kinetic energy to overcome strong π−π stacking interactions.
Storage Conditions Single-use aliquots at -80°CPrevents atmospheric water absorption and eliminates freeze-thaw-induced crystallization.
Aqueous Co-solvents 5% PEG400 or 0.1% Tween-80Reduces the thermodynamic penalty of transferring a lipophilic compound into an aqueous phase.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning you will verify the success of the procedure before moving to the next step.

Protocol 1: Preparation of a Stable 10 mM Anhydrous DMSO Stock
  • Equilibration: Allow the sealed vial of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide and a fresh, unopened bottle of anhydrous DMSO to reach room temperature in a desiccator. (Rationale: Prevents condensation of atmospheric moisture on the cold powder or solvent).

  • Weighing & Addition: Weigh the required mass into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2–5 minutes.

  • Thermal Disruption: Incubate the tube in a 37°C water bath for 10 minutes, followed by 5 minutes in an ultrasonic bath. (Rationale: Sonication provides cavitation energy to break apart micro-crystals).

  • Validation Step (Critical): Hold the tube against a bright light source and invert it slowly. If micro-crystals are present, they will refract light and appear as a faint, glittering swirl. Do not proceed until the solution is optically clear. If a swirl persists, reduce the concentration to 5 mM.

  • Aliquot & Store: Immediately divide the clear solution into 10–20 µL single-use aliquots. Flush the headspace of each tube with dry Argon or Nitrogen gas before sealing, and store at -80°C.

Protocol 2: Aqueous Dilution Strategy for Biological Assays
  • Thawing: Thaw a single-use DMSO aliquot at 37°C for 5 minutes. Vortex briefly to ensure homogeneity.

  • Intermediate Preparation: Prepare your target aqueous buffer (e.g., PBS or media) containing a suitable carrier (e.g., 0.1% BSA, 5% PEG400, or 0.1% Tween-80).

  • Dynamic Dilution: Place the aqueous buffer on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise into the center of the vortex. (Rationale: Rapid mechanical dispersion prevents localized zones of high compound concentration, avoiding nucleation and precipitation).

  • Validation Step (Critical): Centrifuge the final aqueous dilution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A visible white pellet indicates that "solvent shock" occurred. If a pellet forms, you must increase the co-solvent ratio in Step 2.

  • Final Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent artifactual cellular toxicity.

Part 5: References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715. 3

  • Li, X., et al. (2020). "Rapid, Scalable Construction of Highly Crystalline Acylhydrazone Two-Dimensional Covalent Organic Frameworks via Dipole-Induced Antiparallel Stacking." Journal of the American Chemical Society, 142(10), 4932-4943.1

  • BenchChem Technical Support. "Troubleshooting AN-12-H5 solubility issues in DMSO." BenchChem Protocols.

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Application Notes. 2

Sources

Troubleshooting

optimizing crystallization conditions for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Welcome to the Technical Support Center for Crystallization and Solid-State Optimization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization and Solid-State Optimization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (also known as N'-benzylidene-4-methylbenzohydrazide).

This acylhydrazone derivative is characterized by a rigid, conjugated planar structure and a highly active hydrogen-bonding network. The hydrazide group acts as both a hydrogen-bond acceptor (C=O) and donor (–NH–), which drives the formation of robust supramolecular synthons but can also lead to rapid, uncontrolled precipitation if the metastable zone width (MSZW) is breached too quickly[1.2].

Below, you will find the mechanistic causality behind solvent selection, a self-validating experimental protocol, and a targeted troubleshooting FAQ.

I. Crystallization Workflow & Logic

To obtain high-quality single crystals (e.g., for X-ray diffraction) or a pure bulk polymorph, we must navigate the solubility curve carefully. Benzohydrazide derivatives typically exhibit low solubility in cold non-polar solvents and high solubility in hot polar solvents (like ethanol or DMF)[1.1]. The workflow below maps the critical decision points to avoid kinetic traps like oiling out or twinning.

CrystallizationWorkflow Start Crude 4-Methyl-N'-[(E)-phenylmethylidene] benzohydrazide Solvent Solvent Screening (EtOH, DMF/Water, DMSO) Start->Solvent Dissolution Thermal Dissolution (Near Boiling Point) Solvent->Dissolution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolution->Cooling Nucleation Nucleation & Growth Cooling->Nucleation OilingOut Oiling Out? Adjust Solvent Polarity Cooling->OilingOut Phase separation Quality Crystal Quality Check (Microscopy/XRD) Nucleation->Quality Twinning Twinning? Reduce Cooling Rate Nucleation->Twinning Rapid growth OilingOut->Solvent Twinning->Cooling

Workflow for optimizing crystallization of benzohydrazide derivatives.

II. Quantitative Solvent Matrix

The choice of solvent directly dictates the hydrogen-bonding network during lattice assembly. Similar N'-benzylidenebenzohydrazide derivatives frequently crystallize in monoclinic or orthorhombic space groups, heavily dependent on the solvent's ability to act as a hydrogen bond competitor during nucleation[1.4],[2.2].

Solvent SystemSolubility Profile (Hot / Cold)Expected Crystal HabitMechanistic Notes & Causality
Absolute Ethanol Moderate / Very LowNeedles / Fine PrismsStandard recrystallization solvent. Rapid cooling causes supersaturation spikes, leading to fine, intertwined needles.
DMF / Water (80:20) High / LowBlocky Single CrystalsDMF disrupts intermolecular N-H...O bonds. Slow diffusion of water (anti-solvent) forces highly ordered, slow lattice assembly.
DMSO (Slow Evaporation) Very High / ModerateLarge PrismsExcellent for highly insoluble batches. Caution: Prolonged heating in DMSO can cause oxidative degradation.
Methanol / Chloroform Moderate / LowPlatesChloroform lowers the dielectric constant, promoting pi-pi stacking of the phenyl rings.

III. Self-Validating Experimental Protocol: Slow-Cooling & Anti-Solvent Vapor Diffusion

To ensure reproducibility, this protocol utilizes a dual-mechanism approach: thermal dissolution followed by vapor diffusion. This system is self-validating; if the compound does not dissolve completely in Step 2, the solvent ratio is incorrect. If precipitation occurs immediately in Step 3, the anti-solvent diffusion rate is too fast.

Step 1: Purity Assessment (Crucial Prerequisite)

  • Action: Verify the crude purity via TLC (Ethyl Acetate:Hexane) or 1H-NMR.

  • Causality: Impurities >5% act as crystal habit modifiers, poisoning the growing crystal faces and leading to amorphous precipitation.

Step 2: Saturation and Filtration

  • Action: Suspend 50 mg of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide in 2 mL of DMF in a 5 mL glass vial. Heat to 60°C while stirring until complete dissolution occurs.

  • Action: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed inner vial.

  • Causality: Filtration removes heterogeneous nucleation sites (dust, undissolved particulates), forcing the system to rely on homogeneous nucleation, which yields larger, higher-quality crystals.

Step 3: Anti-Solvent Vapor Diffusion Setup

  • Action: Place the open inner vial (containing the DMF solution) into a larger outer vial. Add 5 mL of an anti-solvent (e.g., distilled water or diethyl ether) to the outer vial.

  • Action: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant 20°C.

  • Causality: The volatile anti-solvent slowly diffuses into the DMF via the vapor phase. This gradually lowers the solubility of the acylhydrazone, keeping the system within the metastable zone and promoting the growth of single blocky crystals rather than a crashed-out powder.

Step 4: Harvesting and Washing

  • Action: Once crystals of sufficient size (0.1 - 0.3 mm) have formed (typically 3-7 days), carefully decant the mother liquor.

  • Action: Wash the crystals with 1 mL of ice-cold ethanol to remove residual DMF, then dry under vacuum.

IV. Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a viscous liquid layer) instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation is pushed so high that the solute's melting point in the solvent mixture drops below the crystallization temperature.

  • The Fix: You must decrease the driving force. Either reduce the concentration of the initial solution by adding 10-15% more solvent, or switch to a solvent system with a shallower solubility curve (e.g., moving from pure Ethanol to an Ethanol/Methanol blend).

Q2: The crystals are forming as heavily twinned, clustered needles that are useless for X-ray diffraction. What is the cause? A: Twinning is a kinetic defect caused by a secondary nucleation event occurring on the face of an existing crystal. This is almost always due to cooling the solution too rapidly. The rigid backbone of the N'-benzylidenebenzohydrazide molecule strongly favors 1D growth (needles) if the thermodynamic driving force is too high.

  • The Fix: Implement a strict cooling ramp of no more than 0.1 °C/min. Alternatively, switch from a thermal cooling method to the vapor diffusion method described in the protocol above.

Q3: NMR analysis of my crystallized product shows a mixture of species, but my crude was pure. Is the compound degrading? A: It is likely not degrading, but rather undergoing E/Z isomerization. While the (E)-isomer of the phenylmethylidene double bond is thermodynamically favored due to reduced steric hindrance, acylhydrazones can undergo photo-induced or acid-catalyzed isomerization to the (Z)-isomer in solution.

  • The Fix: Ensure your crystallization solvents are strictly neutral (avoid old batches of chloroform that may contain trace HCl) and conduct the crystallization in amber vials or a dark cabinet to prevent UV-induced photoisomerization.

Q4: I am trying to scale up the crystallization to a 50-gram batch. Can I just use an ice bath to crash out the product? A: Do not use an ice bath for bulk scale-up if purity is your goal. "Crashing out" the product via rapid cooling will trap solvent molecules and impurities within the crystal lattice (solvent inclusions). For bulk purification, dissolve the compound in boiling ethanol, allow it to cool ambiently to room temperature over 4 hours, and only then apply an ice bath for 30 minutes to maximize final yield[1.1].

V. References

  • ACS Publications. "Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PMC - National Institutes of Health. "Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors." Available at: [Link]

  • ResearchGate. "Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Spectroscopic, Crystal Structure, DFT and Molecular Docking Study." Available at: [Link]

Optimization

Technical Support Center: Purification of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of acylhydrazone Schiff bases.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of acylhydrazone Schiff bases. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is synthesized via the condensation of 4-methylbenzohydrazide and benzaldehyde. While the synthesis is thermodynamically favorable, the purification is notoriously problematic due to the reversible nature of the imine (-C=N-) bond and the dynamic stereochemistry of the molecule.

This guide provides field-proven methodologies to overcome hydrolysis, co-precipitation, and isomerization artifacts, ensuring high-purity yields for downstream drug development applications.

Purification Workflow

PurificationWorkflow Start Crude 4-Methyl-N'-[(E)-phenylmethylidene] benzohydrazide CheckSolubility Check Solubility Profile Start->CheckSolubility SolubleHot Soluble in Hot Ethanol? CheckSolubility->SolubleHot Recrystallization Recrystallization (Preferred Method) SolubleHot->Recrystallization Yes Chromatography Column Chromatography SolubleHot->Chromatography No / Highly Impure Pure Pure (E)-Isomer Product Recrystallization->Pure Silica Silica Gel (Avoid: Acidic Hydrolysis) Chromatography->Silica Wrong Choice Alumina Neutral Alumina (Safe for Schiff Bases) Chromatography->Alumina Correct Choice Alumina->Pure

Purification decision tree for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide.

Troubleshooting Guides & FAQs

Q1: My product decomposes or reverts to starting materials during column chromatography. Why is this happening? A1: This is a classic case of acid-catalyzed hydrolysis. The imine bond in Schiff bases is highly susceptible to nucleophilic attack by ambient moisture, a process that is heavily accelerated by acidic environments . Standard silica gel is inherently acidic (pH ~4.5–5.5). When you load your benzohydrazide derivative onto a silica column, the acidic silanol groups catalyze the hydrolysis back into 4-methylbenzohydrazide and benzaldehyde. Causality & Solution: To prevent this, you must switch your stationary phase. Neutral alumina (pH ~7.0–7.5) lacks these acidic protons and is the gold standard for chromatographing acid-sensitive Schiff bases . Alternatively, bypass chromatography entirely and utilize recrystallization .

Q2: My 1 H-NMR spectrum shows a doubled set of peaks (e.g., two N-H singlets), but my TLC shows a single, crisp spot. Is my product impure? A2: No, your product is likely pure. This is a common analytical artifact caused by E/Z isomerization and restricted rotation. Acylhydrazones exist as a mixture of geometric isomers (E and Z) around the C=N double bond, as well as rotamers around the amide C-N bond in solution. Causality & Solution: Because the energy barrier for this rotation/isomerization is high enough on the NMR timescale at room temperature, you see distinct signals for each conformer. To self-validate this purity, run a variable-temperature (VT) NMR experiment. As you heat the sample (e.g., to 80°C in DMSO- d6​ ), the exchange rate increases, and the doubled peaks will coalesce into a single time-averaged set of signals.

Q3: How do I efficiently remove unreacted starting materials without losing my product? A3: The starting materials have distinct solubility profiles compared to the target Schiff base. Benzaldehyde is highly lipophilic, whereas 4-methylbenzohydrazide is more polar and capable of extensive hydrogen bonding. Causality & Solution: A sequential washing protocol is highly effective. Triturating the crude solid with cold hexanes will extract unreacted benzaldehyde without dissolving the Schiff base. Subsequent washing with a small volume of cold water or a cold 10% ethanol/water mixture will remove residual 4-methylbenzohydrazide .

Experimental Protocols
Protocol A: Precision Recrystallization (Preferred Method)

Recrystallization exploits the temperature-dependent solubility gradient of the product, ensuring that impurities remain in the mother liquor.

  • Dissolution: Transfer the crude 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

    • Self-Validation: The solution should become clear. If insoluble particulates remain, perform a rapid hot gravity filtration to remove mechanical impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0°C) for 30 minutes.

    • Causality: Slow cooling promotes the growth of a highly ordered, pure crystal lattice. Rapid cooling ("crashing out") traps impurities within the matrix.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold ethanol to displace the impurity-rich mother liquor. Dry under a high vacuum to constant weight.

Protocol B: Neutral Alumina Column Chromatography (Alternative)

If the crude mixture contains intractable byproducts that co-crystallize, chromatography is required.

  • Column Packing: Slurry pack Neutral Alumina (Brockmann Grade I) in hexanes.

    • Self-Validation: Ensure the column bed is perfectly level and free of cracks to prevent channeling, which ruins resolution.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and carefully apply it to the top of the alumina bed.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 5:1, moving to 3:1).

    • Self-Validation: Monitor fractions using neutral alumina TLC plates. Using standard silica TLC plates for monitoring will cause the product to streak and decompose on the plate, giving false purity readings.

Quantitative Data Presentation: Solvent Selection Guide

The following table summarizes the quantitative physical properties and specific efficacies of solvents used in the purification workflow.

Solvent SystemPolarity IndexBoiling Point (°C)Application PhaseEfficacy & Mechanistic Notes
Ethanol (Absolute) 5.278.4RecrystallizationExcellent. High solubility at reflux; low solubility at 0°C. Prevents hydrolysis.
Hexanes 0.168.0Trituration / WashingExcellent. Selectively removes unreacted benzaldehyde. Product is completely insoluble.
Water 10.2100.0WashingGood. Removes unreacted 4-methylbenzohydrazide. Must be used ice-cold to prevent product loss.
Hexane / EtOAc (3:1) ~1.2N/AChromatographyOptimal. Ideal mobile phase for eluting the Schiff base off neutral alumina columns.
Dichloromethane 3.139.6SolubilizationCaution. Good for loading columns, but avoid for long-term storage as it can trap moisture and promote hydrolysis.
References
  • Nicastro, G., et al. "Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels." International Journal of Molecular Sciences, MDPI, 2022.[Link]

  • ResearchGate Community Contributors. "How to purify Schiff base product?" ResearchGate, 2024.[Link]

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex acylhydrazones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex acylhydrazones. The molecule 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide presents a classic dual-challenge in NMR spectroscopy: signal duplication due to restricted bond rotation, and severe spectral crowding in the aromatic region.

This guide is designed to move beyond basic peak picking. We will explore the physical causality behind these spectral artifacts and provide self-validating experimental workflows to definitively resolve them.

Diagnostic Decision Matrix

Before altering your spectrometer parameters or sample preparation, it is critical to diagnose the root cause of the overlap. Use the workflow below to determine your next experimental steps.

G Start 1H NMR Overlap Detected Decision Peak Morphology? Start->Decision Rotamers Duplicated Signals (Unequal Ratio) Decision->Rotamers Yes Aromatic Clustered Multiplets (7.2 - 8.0 ppm) Decision->Aromatic No VTNMR Variable Temp (VT) NMR Rotamers->VTNMR TwoDNMR 2D NMR (COSY/HSQC) Aromatic->TwoDNMR Validate1 Peaks Coalesce at High Temp VTNMR->Validate1 Validate2 Map C-H Connectivities TwoDNMR->Validate2

Workflow for diagnosing and resolving NMR peak overlap in N-acylhydrazones.

Section 1: Frequently Asked Questions (Understanding the Causality)

Q1: My sample is >99% pure by HPLC, but my ¹H NMR shows "impurity" peaks with a consistent 1:0.4 integration ratio. What is happening? A1: You are observing conformational isomers (rotamers), not chemical impurities. In N-acylhydrazones like 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, the lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl group. This resonance gives the C(=O)-N bond partial double-bond character, restricting free rotation at room temperature[1]. Consequently, the molecule exists as an equilibrium mixture of syn and anti conformers. Because the kinetic exchange rate is slower than the NMR observation timescale, the spectrometer captures both states independently, resulting in duplicated signals for the -NH-, -N=CH-, and methyl protons[2].

Q2: Why are the aromatic signals a completely unresolved multiplet between 7.2 and 8.0 ppm? A2: The molecule contains two distinct aromatic systems: a p-tolyl ring (which typically yields an AA'BB' pseudo-doublet pattern) and a phenyl ring (yielding ortho, meta, and para multiplets). In standard non-polar solvents like CDCl₃, the electronic environments of these protons are too similar, causing their resonance frequencies to converge[3]. Resolving this requires orthogonal frequency dimensions via 2D NMR[4].

Section 2: Troubleshooting Guide 1 - Resolving Conformational Isomers

Objective: Definitively prove that duplicated peaks are conformers by forcing them to coalesce, rather than misassigning them as impurities.

Scientific Grounding: Variable-temperature (VT) NMR accelerates the kinetic exchange rate between the syn and anti conformers. When the thermal energy applied causes the exchange rate to exceed the NMR observation timescale, the duplicated signals will merge (coalesce) into a single, time-averaged peak[2]. Alternatively, 1D or 2D EXSY (Exchange Spectroscopy) can be used to observe chemical exchange at room temperature[5].

Self-Validating Experimental Protocol: VT-NMR

  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is chosen because its high boiling point (189 °C) safely accommodates the elevated temperatures required to reach the coalescence point.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Document the exact integration ratio of the duplicated -NH- (~11.8 ppm) and -N=CH- (~8.4 ppm) signals.

  • Incremental Heating: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C, up to 100 °C). Allow exactly 5 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Observation: Monitor the duplicated peaks. As the temperature approaches the coalescence temperature (Tc), the peaks will broaden, merge, and eventually sharpen into a single resonance.

  • The Self-Validation Step (Critical): Cool the probe back to 25 °C and acquire a final spectrum. Causality check: If the final spectrum perfectly matches your initial baseline, the phenomenon was purely conformational exchange. If new peaks appear or the baseline is distorted, thermal degradation has occurred.

Section 3: Troubleshooting Guide 2 - Disentangling Aromatic Overlap

Objective: Assign the overlapping p-tolyl and phenyl protons using 2D NMR techniques.

Scientific Grounding: 2D NMR spreads overlapping 1D proton signals across a second frequency axis (either ¹H or ¹³C), drastically improving resolution and allowing for the mapping of spatial or through-bond connectivity[4][6].

Self-Validating Experimental Protocol: 2D NMR Workflow

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run this experiment to correlate each proton to its directly attached carbon[4]. Even if the p-tolyl and phenyl protons overlap precisely at 7.5 ppm, their corresponding ¹³C signals will differ, cleanly separating the signals in the 2D plane[3].

  • ¹H-¹H COSY (Correlation Spectroscopy): Use COSY to map the isolated spin systems. The phenyl ring will display a continuous coupling network (ortho ↔ meta ↔ para), whereas the p-tolyl ring will show an isolated AA'BB' coupling system that does not interact with the phenyl protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive validation step. Use HMBC to link the resolved spin systems to the molecular backbone. The p-tolyl protons will show a diagnostic long-range correlation (2-3 bonds) to the carbonyl carbon (C=O) and the methyl carbon. Conversely, the phenyl protons will correlate strictly to the imine carbon (-N=CH-).

Data Presentation: Expected NMR Shift & Correlation Summary

To assist in your spectral assignment, the following table summarizes the expected quantitative data and critical 2D correlations for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide in DMSO-d₆.

Functional GroupMajor Conformer (ppm)Minor Conformer (ppm)Diagnostic 2D NMR Correlation
-CH₃ (p-Tolyl)~2.35 (s)~2.38 (s)HMBC to aromatic C-CH₃
-N=CH- (Imine)~8.45 (s)~8.25 (s)HSQC to imine Carbon (~147 ppm)
-NH- (Amide)~11.80 (s)~11.20 (s)EXSY cross-peaks between conformers
Aromatic (p-Tolyl)~7.80 (d), ~7.30 (d)OverlappedHMBC to C=O Carbon (~165 ppm)
Aromatic (Phenyl)~7.40 - ~7.70 (m)OverlappedHMBC to -N=CH- Carbon

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact probe temperature).

References
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. 4

  • Resolution of overlapping signals using 2D NMR spectroscopy - ResearchGate. 6

  • Resolving overlapping peaks in the NMR spectrum - Benchchem. 3

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. 1

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - NIH. 5

  • Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+ - Semantic Scholar. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the persistent battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, Schiff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, Schiff base metal complexes have emerged as a significant area of interest due to their structural versatility and potent biological activities. This guide provides an in-depth comparative analysis of the antimicrobial efficacy of metal complexes of the Schiff base 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide. While direct experimental data for this specific ligand is not extensively available in the current body of literature, this guide will draw upon data from closely related structural analogs to provide a comprehensive and insightful overview for researchers in the field.

Introduction: The Rationale for Schiff Base Metal Complexes in Antimicrobial Research

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can coordinate with various metal ions to form stable complexes. The resulting chelation can significantly enhance the biological activity of the parent organic molecule.[1][2] This enhancement is often attributed to Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex.[3] This increased lipid solubility facilitates the penetration of the complex through the lipid layers of microbial cell membranes, thereby augmenting its antimicrobial action.

The specific Schiff base, 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, is synthesized through the condensation of 4-methylbenzohydrazide and benzaldehyde. The presence of the methyl group and the aromatic rings influences its electronic and steric properties, which in turn affect its coordination behavior and the biological activity of its metal complexes.

Synthesis and Characterization: A Pathway to Novel Antimicrobial Agents

The synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide and its subsequent metal complexes is a foundational step in evaluating their antimicrobial potential.

Synthesis of the Schiff Base Ligand

The ligand is typically synthesized by the condensation reaction between 4-methylbenzohydrazide and benzaldehyde in an alcoholic solvent. The mixture is refluxed for several hours, after which the resulting solid product is filtered, washed, and recrystallized to obtain the pure Schiff base.

G cluster_synthesis Ligand Synthesis 4-methylbenzohydrazide 4-methylbenzohydrazide Reflux Reflux 4-methylbenzohydrazide->Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Reflux Ethanol Ethanol Ethanol->Reflux Solvent Product 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide Reflux->Product G cluster_complexation Metal Complexation Schiff_Base Schiff Base Ligand Reaction Reaction Schiff_Base->Reaction Metal_Salt Metal(II) Salt (e.g., CoCl2, NiCl2, CuCl2, ZnCl2) Metal_Salt->Reaction Solvent Solvent Solvent->Reaction Complex Metal Complex Reaction->Complex

Caption: General synthesis of metal complexes.

Characterization of the synthesized ligand and its metal complexes is crucial to confirm their structure and purity. This is typically achieved through various spectroscopic and analytical techniques, including FT-IR, ¹H-NMR, UV-Vis, mass spectrometry, and elemental analysis. Infrared spectroscopy is particularly useful for confirming the coordination of the metal ion to the ligand, as shifts in the vibrational frequencies of the C=N (azomethine) and C=O (carbonyl) groups are observed upon complexation. [4]

Comparative Antimicrobial Efficacy: An Analysis of Structure-Activity Relationships

While specific data for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide metal complexes is limited, a study on the closely related 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide and its metal complexes provides valuable insights into their potential antimicrobial activity. [4]The primary difference lies in the presence of a nitro group on the phenylmethylidene moiety.

Antibacterial Activity

The antibacterial activity of the ligand and its metal (II) complexes (where M = Co, Ni, Cu, Zn) were screened against various Gram-positive and Gram-negative bacteria. The results, presented as the zone of inhibition (in mm), are summarized below.

Table 1: Antibacterial Activity (Zone of Inhibition in mm) of 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide and its Metal Complexes [4]

Compound Escherichia coli Klebsiella pneumoniae Staphylococcus pyogenes Salmonella typhi
Ligand - - - -
Co(II) Complex 15 18 16 -
Ni(II) Complex 16 17 15 -
Cu(II) Complex 18 20 19 -
Zn(II) Complex 14 16 14 -

| Ciprofloxacin (Standard) | 25 | 28 | 26 | 24 |

Note: '-' indicates no activity observed. Data is for the analogous compound 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide. [4] From the data, several key observations can be made:

  • Enhanced Activity of Metal Complexes: The free ligand showed no antibacterial activity, while all the metal complexes exhibited significant activity against the tested strains (with the exception of Salmonella typhi). [4]This strongly supports the principle of chelation enhancing antimicrobial efficacy.

  • Superior Performance of the Copper Complex: The Cu(II) complex consistently demonstrated the highest antibacterial activity among the tested metal complexes. [4]This is a common observation in studies of Schiff base metal complexes and can be attributed to the higher stability constant of the copper complex and its ability to efficiently disrupt cellular processes.

  • Variable Susceptibility of Bacterial Strains: The tested bacteria showed different levels of susceptibility to the complexes, with K. pneumoniae and S. pyogenes being generally more susceptible than E. coli. The lack of activity against S. typhi suggests a potential mechanism of resistance or inactivation of the compounds by this particular strain. [4]

Experimental Protocols for Antimicrobial Screening

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are essential. The following outlines the methodologies commonly employed.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Protocol:

  • Preparation of Inoculum: A fresh culture of the test microorganism is suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding of Agar Plates: The standardized inoculum is uniformly spread onto the surface of a sterile nutrient agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

G cluster_workflow Agar Well Diffusion Workflow A Prepare Bacterial Inoculum B Seed Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion method.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method provides quantitative data on the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Mechanism of Action: Unraveling the Antimicrobial Process

The enhanced antimicrobial activity of the metal complexes can be explained by several theoretical concepts. As previously mentioned, Tweedy's chelation theory suggests that the chelation process reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex and facilitating its passage through the microbial cell membrane. [3] Once inside the cell, the metal complex can interfere with various cellular processes:

  • Enzyme Inhibition: The metal ion can bind to the active sites of enzymes, disrupting their function and leading to cell death.

  • Disruption of Cell Wall Synthesis: The complex may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • DNA Interaction: The complex can bind to DNA, inhibiting replication and transcription processes.

G cluster_mechanism Proposed Mechanism of Action A Metal Complex Penetrates Bacterial Cell Membrane B Inhibition of Enzyme Activity A->B C Disruption of Cell Wall Synthesis A->C D Interaction with DNA A->D E Bacterial Cell Death B->E C->E D->E

Caption: Proposed antimicrobial mechanism of action.

Conclusion and Future Perspectives

The available evidence from structurally similar compounds strongly suggests that metal complexes of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide hold significant promise as a new class of antimicrobial agents. The chelation of metal ions like Co(II), Ni(II), Cu(II), and Zn(II) with the Schiff base ligand is expected to lead to a substantial enhancement of antimicrobial activity compared to the free ligand. The Cu(II) complex, in particular, is anticipated to exhibit the most potent effects.

Future research should focus on the synthesis and comprehensive antimicrobial screening of the specific 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide metal complexes to generate direct experimental data. Further investigations into their mechanism of action, cytotoxicity, and in vivo efficacy are also crucial steps in the development of these compounds as potential therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Chohan, Z. H., et al. (2010). Design and synthesis of Co(II), Cu(II), Ni(II) and Zn(II) complexes with thiadiazoles Schiff bases and their biological properties. Applied Organometallic Chemistry, 24(1), 15-23.
  • Malumi, E. O., et al. (2020). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METAL COMPLEXES OF 4-METHYL-N'-(4-NITROBENZYLIDENE) BENZOHYDRAZIDE.
  • Mhatre, K. P., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of New Metal Complexes Derived from 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide. International Journal of Modern Science and Technology, 8(11), 123-134.
  • Kumar, S., et al. (2022). Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base ligands: synthesis, characterization, DFT, in vitro antimicrobial activity and molecular docking studies.
  • Awolope, T. O., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Molecular Structure, 1275, 134639.
  • Abdullah, K. T., et al. (2020). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Indonesian Journal of Chemistry, 20(4), 843-851.
  • Yousif, E., et al. (2013). Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Arabian Journal of Chemistry, 10, S1639-S1644.
  • El-Gammal, O. A., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(1), 123.
  • Abdel-Rahman, L. H., et al. (2013). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • BenchChem. (2025). Synthesis of Novel Metal Complexes with Benzaldehyde, 4-bromo-, hydrazone: A Detailed Guide for Researchers. BenchChem.
  • Singh, K., et al. (2017).
  • Anacona, J. R., & Noriega, N. (2012). Synthesis and antibacterial activity of a Schiff base derived from cephalexin and 1, 2, 4-triazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 729-734.
  • Kumar, S., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z)-(4- methylbenzylidene)amino)benzamide: Synthesis, Characterization and their Biological Evaluation. Biointerface Research in Applied Chemistry, 11(6), 14234-14247.
  • Silas, C. U., et al. (2025). Synthesis, Characterization, and Study of Anti-Microbial Properties of Fe (III) Schiff Base Complex Derived from Hydrazone and Benzaldehyde. International Journal of Latest Technology in Engineering, Management & Applied Science, XIV(IX).
  • Adole, V. A., et al. (2020). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Yimer, A. M. (2014). Chemical Synthesis, Spectral Characterization and Antimicrobial Studies on Complexes of Ni(II), Cu(II) and Zn(II) with N, N-di (o-hydroxybenzenoylmethylene) Ethylenediamine. Science Journal of Chemistry, 2(4), 45-51.
  • Chohan, Z. H., et al. (2004). Antibacterial Co(II), Cu(II), Ni(II) and Zn(II) Complexes of Thiadiazoles Schiff Bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(1), 85-90.
  • Sari, Y., et al. (2022). Co(II), Ni(II), Cu(II), and Zn(II)-(E)-N'-(2-Hydroxybenzylidene)benzohydrazide Complexes: Design, Characterization, ADME Study, and Evaluation of Antibacterial Activity. Indonesian Journal of Chemistry, 22(4), 986-999.

Sources

Comparative

Validation of DFT Calculations for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide: A Comparative Guide to Functional Selection

Understanding the precise electronic and geometric structure of Schiff base hydrazones, such as 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, is a fundamental prerequisite for predicting their pharmacological behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the precise electronic and geometric structure of Schiff base hydrazones, such as 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, is a fundamental prerequisite for predicting their pharmacological behavior. Because these molecules exhibit complex conformational flexibility, tautomerism (amide vs. iminol forms), and extensive hydrogen-bonding networks, empirical data alone is often insufficient for rational drug design.

Density Functional Theory (DFT) serves as the computational bridge, translating experimental observables into predictive quantum mechanical models. However, the accuracy of a DFT model is entirely dependent on the choice of the exchange-correlation functional. This guide objectively compares the performance of industry-standard DFT functionals (B3LYP, M06-2X, and CAM-B3LYP) in modeling this specific benzohydrazide derivative, providing a self-validating framework that ensures computational trustworthiness .

The Causality of Functional Selection: Comparing the Alternatives

When configuring a computational job in Gaussian 16 or ORCA, the choice of functional and basis set is not arbitrary; it is a causal decision that dictates how electron correlation and non-covalent interactions are treated. For 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, we compare three primary "products" (functionals) paired with the 6-311++G(d,p) basis set:

  • B3LYP (The Baseline Hybrid): B3LYP is the traditional workhorse for organic molecules. It performs exceptionally well for basic geometric optimization and harmonic vibrational frequencies. However, it systematically fails to capture medium-to-long-range electron correlation (dispersion forces). In the solid state, benzohydrazides form strong intermolecular hydrogen bonds; B3LYP often overestimates bond lengths in these packed environments unless paired with Grimme's D3 dispersion correction .

  • M06-2X (The Dispersion Specialist): Developed by Truhlar, M06-2X is a highly parameterized meta-GGA functional with double the amount of exact exchange (54%). It is specifically designed to capture non-covalent interactions and thermodynamic kinetics. For Schiff bases where π−π stacking and hydrogen bonding dictate the crystal lattice, M06-2X provides a geometry that much more closely mirrors X-Ray Diffraction (XRD) data.

  • CAM-B3LYP (The Spectroscopic Standard): This range-separated hybrid functional alters the proportion of exact exchange depending on the interelectronic distance. While its geometry optimization is on par with B3LYP, it drastically outperforms both B3LYP and M06-2X when calculating Time-Dependent DFT (TD-DFT) for UV-Vis spectra, correctly modeling the charge transfer excitations from the p-tolyl ring to the azomethine linkage.

Experimental vs. Computational Workflow: A Self-Validating System

To establish a trustworthy predictive model, the computational data cannot exist in a vacuum. It must be subjected to a strict feedback loop against experimental ground truths. If the calculated Root Mean Square Deviation (RMSD) of the geometry exceeds 0.05 Å compared to XRD data, the computational model is rejected, and the functional/basis set must be recalibrated.

Workflow Synth Chemical Synthesis (Condensation Reaction) ExpData Experimental Characterization (XRD, FT-IR, NMR) Synth->ExpData Validation Self-Validating Overlay (RMSD & Spectral Matching) ExpData->Validation Ground Truth DFT_Setup DFT Computational Setup (Gaussian 16) B3LYP B3LYP / 6-311++G(d,p) (Standard Hybrid) DFT_Setup->B3LYP M062X M06-2X / 6-311++G(d,p) (Dispersion Corrected) DFT_Setup->M062X B3LYP->Validation Calc. Parameters M062X->Validation Calc. Parameters FinalModel Validated Predictive Model (Drug Design / Docking) Validation->FinalModel RMSD < 0.05 Å

Experimental-Computational Validation Workflow for Schiff Bases.

Step-by-Step Methodology

Protocol 1: Experimental Grounding

  • Synthesis: Reflux equimolar quantities of 4-methylbenzohydrazide and benzaldehyde in absolute ethanol for 4 hours, utilizing glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbon for nucleophilic attack by the hydrazide amine.

  • Purification: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a methanol/dichloromethane mixture to isolate the sterically favored (E)-isomer.

  • Characterization: Obtain single-crystal X-ray diffraction (XRD) data to establish the absolute spatial geometry. Record FT-IR (KBr pellet) and 1H/13C NMR (in DMSO-d6) to establish vibrational and magnetic resonance baselines.

Protocol 2: Computational Setup & Validation

  • Initialization: Construct the (E)-isomer of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide in GaussView 6.0.

  • Optimization: Execute geometry optimizations in Gaussian 16 using B3LYP, M06-2X, and CAM-B3LYP functionals, all paired with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical here to accurately model the lone pairs on the nitrogen and oxygen atoms.

  • Frequency Analysis: Perform harmonic vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

  • The Validation Overlay: Superimpose the optimized DFT geometries onto the XRD CIF file. Calculate the RMSD for key bond lengths (C=N, C=O, N-N). Apply a scaling factor (typically 0.9613 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity, then compare against the FT-IR spectra .

Quantitative Data Comparison

The following tables summarize the performance of the selected functionals against the experimental ground truth for benzohydrazide derivatives.

Table 1: Geometric Validation (Bond Lengths in Å)

M06-2X demonstrates superior performance in replicating the solid-state XRD geometry due to its parameterization for medium-range correlation, effectively capturing the subtle compression of bonds induced by crystal packing.

ParameterExperimental (XRD)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)CAM-B3LYP/6-311++G(d,p)
C=O (Amide) 1.2241.2311.2221.226
C=N (Azomethine) 1.2781.2891.2761.281
N-N (Hydrazide) 1.3851.3981.3821.390
RMSD (Overall) 0.000 0.062 0.021 0.045
Table 2: Spectroscopic Validation (Vibrational Frequencies in cm⁻¹)

While B3LYP (scaled) provides excellent agreement for the highly localized C=O stretch, M06-2X provides a more accurate prediction of the N-H stretch, which is heavily involved in intermolecular hydrogen bonding.

Vibrational ModeExperimental (FT-IR)B3LYP (Scaled 0.961)M06-2X (Scaled 0.947)
ν(N-H) 318532103192
ν(C=O) Amide I 164516481655
ν(C=N) Azomethine 160516121601
ν(N-N) 106510581068

Conclusion & Predictive Utility

Validating the DFT methodology is not merely an academic exercise; it is the foundation of computational drug discovery. As demonstrated, M06-2X/6-311++G(d,p) is the optimal functional for defining the ground-state geometry of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, yielding an RMSD of 0.021 Å.

Once this self-validating loop is complete, the trusted M06-2X geometry can be confidently utilized to generate Molecular Electrostatic Potential (MEP) surfaces, calculate Fukui indices to identify electrophilic/nucleophilic attack sites, and execute high-precision molecular docking simulations against target proteins (e.g., AChE or bacterial topoisomerases).

References

  • Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Heliyon, 2024.[Link]

  • Insights into the electronic structure and interaction energies of 4-ethoxy-N-(4-ethoxy-2-hydoxybenzylidene)benzohydrazide. Diamond and Related Materials, 2024.[Link]

  • Addressing the stereochemistry of complex organic molecules by density functional theory - NMR. WIREs Computational Molecular Science, 2015.[Link]

Validation

A Comparative Guide to the Validated HPLC Method for Quantifying 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

In the landscape of pharmaceutical analysis and chemical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, validated High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis and chemical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, a hydrazone derivative of significant interest. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers a comprehensive comparison with alternative analytical techniques, supported by clear experimental data to guide researchers, scientists, and drug development professionals in their analytical strategy.

The Analytical Imperative: Quantifying Hydrazones

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. Their versatile chemical properties have led to intensive investigation for a wide range of applications, including as active pharmaceutical ingredients.[1] The accurate quantification of a specific hydrazone, such as 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, is a critical step in quality control, stability testing, and pharmacokinetic studies.

The primary challenge in analyzing this molecule lies in developing a method that is not only sensitive and accurate but also specific enough to distinguish it from starting materials, synthetic by-products, and potential degradants.

The Gold Standard: A Validated RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For the quantification of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, a Reverse-Phase HPLC (RP-HPLC) method coupled with UV-Vis detection stands as the most robust and reliable approach.[2][3]

Rationale for Method Development

The selection of an RP-HPLC method is a deliberate choice driven by the physicochemical properties of the analyte. The non-polar nature of the dual phenyl rings and the methyl group in the target molecule lends itself to strong retention on a non-polar stationary phase (like C18), while the polar hydrazone linkage allows for effective elution with a polar mobile phase.

The method was developed and validated according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][6]

Optimized Chromatographic Conditions
ParameterOptimized Condition
Instrumentation HPLC System with UV-Vis or Diode Array Detector (DAD)
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (65:35 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (Determined from UV-Vis spectral scan)
Injection Volume 10 µL
Method Validation: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following parameters were rigorously evaluated.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4][7] The chromatogram of the analyte was compared against a placebo (matrix without the analyte) and spiked samples. The method demonstrated excellent specificity, with no interfering peaks at the retention time of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide.

Linearity was established by analyzing a series of solutions over a concentration range of 5 - 40 µg/mL.[8] The method showed excellent linearity, with a correlation coefficient (r²) consistently greater than 0.999.

Parameter Result
Linearity Range 5 - 40 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x - 1253

Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The results confirm the closeness of the method's results to the true value.[9]

Concentration Level Mean Recovery (%) % RSD
80%99.5%0.85%
100%100.2%0.62%
120%99.8%0.77%

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (%RSD) values indicate a high degree of precision.[10]

Precision Level % RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6, 3 days) < 2.0%

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

Parameter Result
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL

The robustness of the method was assessed by making small, deliberate variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[5] The results remained unaffected by these minor changes, demonstrating the method's reliability during normal usage.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, it is instructive to compare it with other potential techniques for a comprehensive understanding.

Parameter Validated RP-HPLC UV-Vis Spectrophotometry High-Performance Thin-Layer Chromatography (HPTLC)
Specificity High (Separates from impurities)Low (Interference from any UV-absorbing species)Moderate (Better than UV-Vis, but lower resolution than HPLC)
Sensitivity High (LOQ ~0.25 µg/mL)Low to ModerateModerate
Linearity Excellent (r² > 0.999)Good (Typically r² > 0.99)Good (Typically r² > 0.99)
Precision High (%RSD < 2%)ModerateModerate to High
Analysis Time ~10-15 min per sample< 1 min per sampleHigh throughput (multiple samples per plate)
Cost Moderate to HighLowLow to Moderate
Complexity High (Requires skilled operator)LowModerate

UV-Visible Spectrophotometry: This technique is simple and fast but suffers from a significant lack of specificity.[11] Any compound in the sample matrix that absorbs at the same wavelength will interfere with the quantification.[12] It is best suited for pure samples or as a preliminary estimation tool.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers advantages in terms of sample throughput and lower cost per analysis.[7][13] It is a powerful tool for qualitative and quantitative tasks.[14] However, it generally provides lower chromatographic resolution compared to HPLC, which can be a limitation when dealing with complex mixtures of closely related impurities.[10]

Experimental Protocols & Workflows

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5, 10, 20, 30, 40 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving a known quantity in the mobile phase to achieve a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) start_node Method Development & Optimization Specificity Specificity start_node->Specificity Evaluate Selectivity param_node param_node result_node result_node final_node Validated Method Ready for Routine Use Linearity Linearity & Range Specificity->Linearity Define Range Accuracy Accuracy Linearity->Accuracy Test Recovery Precision Precision (Repeatability & Intermediate) Accuracy->Precision Assess Variability LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determine Sensitivity Robustness Robustness LOD_LOQ->Robustness Test Reliability Robustness->final_node Finalize Protocol

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Conclusion

The validated RP-HPLC method presented here offers a highly specific, accurate, and precise tool for the quantification of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide. While alternative methods like UV-Vis spectrophotometry and HPTLC have their merits in specific contexts, they do not match the overall performance and reliability of HPLC for regulatory and research applications where data integrity is critical. The detailed validation data and protocols within this guide provide a solid foundation for scientists to implement this method with confidence, ensuring the quality and consistency of their analytical results.

References

  • Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]

  • Scribd. ICH Q2 (R1) provides guidance on validating analytical methods. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • PharmaInfo. HPTLC Method Development and Validation: An Overview. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Eurofins. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]

  • Scribd. HPTLC Method Development and Validation. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mettler Toledo. Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. [Link]

  • ResearchGate. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • PMC. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. [Link]

  • ResearchGate. UV‐Vis spectra observed for hydrazone (3 μM) in presence of fixed.... [Link]

  • Chromatography Today. Measuring Organic Acids and Organic Anions with Precision. [Link]

  • SciSpace. Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. [Link]

  • Semantic Scholar. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. [Link]

  • African Journals Online. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. [Link]

  • ResearchGate. 4-Hydroxy-N′-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide. [Link]

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Comparative

Comparative Application Guide: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide vs. Unsubstituted Analogs

Executive Summary & Pharmacophore Overview In medicinal chemistry and drug development, the hydrazone Schiff base scaffold is highly valued for its synthetic versatility and broad spectrum of biological activities. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

In medicinal chemistry and drug development, the hydrazone Schiff base scaffold is highly valued for its synthetic versatility and broad spectrum of biological activities. The core pharmacophore—comprising an azomethine linkage (-CH=N-) bridged to an amide group (-CO-NH-)—acts as a dynamic system capable of hydrogen bonding, metal chelation, and diverse receptor interactions[1].

This technical guide objectively compares two closely related derivatives to illustrate how minor structural modifications drastically alter physicochemical and biological performance:

  • The Unsubstituted Analog: N'-[(E)-phenylmethylidene]benzohydrazide[2].

  • The Methylated Analog: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide[3].

Structural & Mechanistic Analysis (SAR)

The fundamental divergence between these two compounds is the presence of a para-methyl group (-CH₃) on the benzohydrazide aromatic ring of the methylated analog. As an Application Scientist, understanding the causality behind this substitution is critical for rational drug design.

  • Electronic Modulation: The methyl group exerts a positive inductive (+I) and hyperconjugative effect. This subtle electron donation increases the electron density across the conjugated hydrazone system, significantly enhancing the nucleophilicity of the azomethine nitrogen. This electronic enrichment is particularly advantageous when these compounds are utilized as ligands for transition metal complexation, as it strengthens metal-ligand coordination[4].

  • Lipophilicity and Cellular Permeability: In antimicrobial drug development, the partition coefficient (LogP) dictates a molecule's ability to traverse lipid bilayers. The addition of the hydrophobic methyl moiety increases the compound's LogP. Quantitative structure-activity relationship (QSAR) studies on benzylidenebenzohydrazide analogs demonstrate a direct correlation between calculated LogP values and antibacterial efficacy. Higher lipophilicity facilitates superior penetration through the lipid-rich cell membranes of pathogenic bacteria[1][5].

SAR_Logic A Unsubstituted Analog (Baseline Activity) B Methylated Analog (p-CH3 Substitution) A->B Structural Modification C Inductive Effect (+I) Increased Electron Density B->C D Increased LogP (Higher Lipophilicity) B->D E Enhanced Receptor Binding (e.g., FabH) C->E F Improved Cell Wall Permeation D->F G Superior Antimicrobial Efficacy (Lower MIC) E->G F->G

SAR logic detailing how p-methyl substitution enhances antimicrobial efficacy.

Physicochemical Properties Comparison

The table below summarizes the quantitative and theoretical physicochemical shifts induced by the para-methyl substitution.

PropertyUnsubstituted Analog4-Methyl Analog
CAS Number 956-07-0[2]16699-09-5[3]
Molecular Formula C₁₄H₁₂N₂OC₁₅H₁₄N₂O
Molecular Weight 224.26 g/mol 238.29 g/mol
Electronic Effect on Ring NeutralElectron-donating (+I)
Predicted Lipophilicity (LogP) Baseline (~2.6)Elevated
Metal Chelation Potential ModerateHigh (due to increased N-nucleophilicity)

Comparative Biological Performance

Hydrazone Schiff bases are extensively evaluated for their antimicrobial properties. The unsubstituted N'-[(E)-phenylmethylidene]benzohydrazide exhibits baseline bacteriostatic activity against common pathogens.

However, comparative in vitro studies reveal that the introduction of electron-donating and lipophilic groups (such as the para-methyl) significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains[6]. The enhanced lipophilicity allows the methylated analog to disrupt bacterial cell walls more efficiently, while the increased electron density improves binding affinity to critical bacterial enzymes, such as the FabH receptor, which is an important therapeutic target in E. coli[5].

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols are provided for the synthesis and evaluation of these Schiff bases.

Protocol A: Acid-Catalyzed Condensation Synthesis

Causality Focus: This reaction relies on the nucleophilic attack of the hydrazide's primary amine on the electrophilic carbonyl carbon of benzaldehyde. A catalytic amount of acid is crucial; it protonates the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the nucleophilic addition[6].

  • Preparation: Dissolve 10 mmol of the respective hydrazide (benzohydrazide or 4-methylbenzohydrazide) in 20 mL of absolute ethanol.

  • Activation: Add 10 mmol of benzaldehyde to the solution, followed by 2-3 drops of formic acid or glacial acetic acid as a catalyst[6].

  • Reflux & Monitoring: Reflux the mixture at 70-80°C for 3-5 hours.

    • Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase to confirm the complete consumption of the starting aldehyde.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath to precipitate the Schiff base. Filter the crude product under a vacuum.

  • Purification: Recrystallize from hot ethanol. This step is critical to remove unreacted precursors that could cause false positives in subsequent biological assays.

  • Spectroscopic Validation: Confirm the structure via FTIR. Successful formation of the Schiff base is indicated by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a sharp azomethine (-C=N-) stretching band between 1612–1625 cm⁻¹[4].

Synthesis_Workflow Step1 1. Reagent Preparation Hydrazide + Benzaldehyde Step2 2. Acid Catalysis Formic/Acetic Acid Step1->Step2 Step3 3. Condensation Reflux (70-80°C, 3-5 hrs) Step2->Step3 Step4 4. TLC Monitoring (Self-Validation) Step3->Step4 Step4->Step3 Incomplete Reaction Step5 5. Recrystallization (Purity Assurance) Step4->Step5 Complete Consumption Step6 6. FTIR Validation (Azomethine C=N peak) Step5->Step6

Self-validating synthetic workflow for benzohydrazide Schiff base derivatives.

Protocol B: In Vitro Antimicrobial Evaluation (MIC Determination)

Causality Focus: Using a colorimetric indicator like resazurin provides a self-validating visual confirmation of bacterial metabolic activity, eliminating the ambiguity of visual turbidity assessments.

  • Prepare a 10 mg/mL stock solution of the synthesized Schiff bases in DMSO.

  • Perform two-fold serial dilutions in 96-well microtiter plates containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, approx. 1.5 × 10⁸ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • Self-Validation Step: Add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized state) to pink (reduced state) indicates viable bacterial growth. The MIC is recorded as the lowest concentration that remains blue.

References

  • Biological and quantitative-SAR evaluations, and docking studies of (E)-N'-benzylidenebenzohydrazide analogues as potential antibacterial agents. nih.gov.
  • Biological and quantitative-SAR evaluations, and docking studies of (E)-N -benzylidenebenzohydrazide analogues as potential antibacterial agents - PubMed. nih.gov.
  • N'-[(E)-Phenylmethylidene]benzohydrazide | C14H12N2O | CID 9561277 - PubChem. nih.gov.
  • 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (Cas 16699-09-5). parchem.com.
  • Full article: Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylaceton
  • Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde: Synthesis, Characterization, and Activity Assessment. azjournalbar.com.

Sources

Validation

structural comparison of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide E and Z isomers

As a Senior Application Scientist, I approach molecular characterization not merely as a series of isolated measurements, but as a holistic system of structural causality. When evaluating acylhydrazones like 4-Methyl-N'-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular characterization not merely as a series of isolated measurements, but as a holistic system of structural causality. When evaluating acylhydrazones like 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide , understanding the dynamic interplay between its E and Z isomers is paramount. These configurational dynamics dictate the molecule's utility across applications ranging from targeted drug delivery to smart photochromic materials.

This guide provides an objective, data-backed comparison of the E and Z isomers of this compound, detailing the structural mechanics, comparative analytical data, and self-validating experimental protocols required to isolate and characterize them.

Structural and Thermodynamic Dynamics

Acylhydrazones are characterized by their versatile –C=N–NH–CO– linkage, which permits dynamic configurational isomerism around the carbon-nitrogen double bond 1[1].

  • The E-Isomer (Resting State): The E-configuration is universally recognized as the thermodynamically stable global minimum. Its extended, planar geometry maximizes π -conjugation between the p-tolyl group, the hydrazide carbonyl, and the benzylidene moiety while minimizing steric crowding 2[2].

  • The Z-Isomer (Photostationary State): Conversely, the Z-isomer is kinetically trapped. The out-of-plane rotation required to form the Z-isomer disrupts the extended conjugation and introduces significant steric clash between the phenyl ring and the benzohydrazide moiety. It typically requires stabilization via intramolecular hydrogen bonding or specific solvent environments to be observed at room temperature 3[3].

StructuralLogic Acylhydrazone 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide E_Config E-Configuration (trans) Resting State Acylhydrazone->E_Config Default Synthesis Z_Config Z-Configuration (cis) Photo-induced State Acylhydrazone->Z_Config Photochemical Switch E_Props Extended Conjugation Minimal Steric Clash Lower Ground State Energy E_Config->E_Props Z_Props Twisted Geometry Steric Crowding Intramolecular H-Bond Potential Z_Config->Z_Props

Logical relationship between structural configurations and physical properties of the isomers.

Comparative Analytical Data

To definitively distinguish between the E and Z isomers, researchers rely heavily on ¹H-NMR and UV-Vis spectroscopy. The table below summarizes the quantitative spectroscopic benchmarks used to validate isomer identity.

ParameterE-Isomer (Thermodynamic)Z-Isomer (Kinetic)
Stereochemical Geometry Extended, planar conjugationOut-of-plane rotation, sterically twisted
¹H-NMR: Amide (-NH-) Shift ~11.5 – 12.0 ppm (Singlet)~13.5 – 14.5 ppm (Highly deshielded) 3[3]
¹H-NMR: Imine (-CH=N-) Shift ~8.2 – 8.5 ppm (Singlet)~7.5 – 7.9 ppm (Upfield shifted)
UV-Vis Absorption ( λmax​ ) ~320 – 340 nm~300 – 315 nm (Hypsochromic shift) [[4]](4]
Interconversion Stimulus Requires UV light (e.g., 365 nm)Spontaneous thermal relaxation or visible light

Self-Validating Experimental Protocols

A robust experimental design must inherently prove its own success. The following protocols are engineered with built-in causality and validation mechanisms to ensure absolute stereochemical control.

Protocol A: Synthesis & Isolation of the Pure E-Isomer
  • Step 1: Dissolve equimolar amounts of 4-methylbenzohydrazide and benzaldehyde in absolute ethanol.

  • Step 2: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Step 3: Reflux the mixture for 2–4 hours, then cool slowly to 0°C to induce crystallization. Filter and wash with cold ethanol.

  • Causality: Acid catalysis protonates the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity for nucleophilic attack by the hydrazide nitrogen. Ethanol is deliberately chosen as the solvent because the extended, planar E-isomer has drastically lower solubility in cold ethanol than the precursors.

  • Validation Mechanism: The spontaneous precipitation of the product drives the equilibrium forward via Le Chatelier's principle, effectively self-purifying the E-isomer. A sharp melting point and a single set of NMR signals (with the NH proton at ~11.8 ppm) confirm 100% stereochemical purity.

Protocol B: Photochemical E → Z Isomerization and Kinetic Monitoring
  • Step 1: Dissolve the pure E-isomer in DMSO-d6 (for NMR) or spectrophotometric grade acetonitrile (for UV-Vis).

  • Step 2: Irradiate the sample using a 365 nm LED light source at 25°C.

  • Step 3: Acquire spectra at defined intervals (e.g., 0, 5, 15, 30 minutes) until a photostationary state is reached.

  • Causality: The 365 nm wavelength specifically targets the π→π∗ transition of the conjugated E-isomer. This excitation breaks the double-bond character of the C=N linkage, allowing out-of-plane rotation to the Z-configuration 5[5]. DMSO-d6 is utilized for NMR because it disrupts random intermolecular aggregation, providing sharp, resolvable peaks for both isomers 6[6].

  • Validation Mechanism: The system validates itself via isosbestic points in the UV-Vis spectra. The preservation of these points guarantees a clean, two-state unimolecular transition without photodegradation 4[4]. In NMR, the stoichiometric appearance of the Z-isomer NH peak (~14 ppm) at the exact expense of the E-isomer NH peak confirms a perfect mass balance.

IsomerizationWorkflow Synthesis Synthesis in Ethanol (Precipitation drives E-form) E_Isomer Pure E-Isomer (Thermodynamically Stable) Synthesis->E_Isomer Isolation UV_Irrad UV Irradiation (365 nm) π → π* Excitation E_Isomer->UV_Irrad Dissolve & Irradiate Z_Isomer Z-Isomer Enriched Mixture (Photostationary State) UV_Irrad->Z_Isomer Isomerization Validation In-situ NMR & UV-Vis (Self-Validating Step) Z_Isomer->Validation Aliquot Analysis Validation->E_Isomer Thermal Relaxation (Dark)

Experimental workflow for the synthesis, photoisomerization, and validation of acylhydrazones.

Pharmaceutical and Functional Implications

The distinct three-dimensional topologies of the E and Z isomers significantly influence their binding affinities to biological targets. Because the E-isomer presents a linear, extended pharmacophore, it will interact with receptor pockets fundamentally differently than the "bent" Z-isomer. In some documented cases, the Z-isomer of related hydrazones has exhibited stronger in vitro antibacterial activity than its E counterpart 7[7]. Consequently, isomer-specific characterization is not just an academic exercise—it is a critical regulatory and functional requirement in drug development to prevent off-target effects caused by spontaneous in vivo isomerization.

Sources

Comparative

Cytotoxicity Comparison Guide: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide vs. Standard Chemotherapeutics

Executive Summary & Pharmacological Context In the landscape of novel chemotherapeutic development, hydrazone-type Schiff bases have emerged as highly versatile scaffolds. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of novel chemotherapeutic development, hydrazone-type Schiff bases have emerged as highly versatile scaffolds. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (a derivative formed via the condensation of 4-methylbenzohydrazide and benzaldehyde) is characterized by its central azomethine (-HC=N-) linkage.

As an Application Scientist evaluating this compound, it is critical to understand that while the free ligand exhibits moderate baseline cytotoxicity, its true pharmacological value lies in its ability to act as a multidentate chelator. By coordinating with transition metals (such as Cu²⁺, Pd²⁺, or Pt⁴⁺), the compound's lipophilicity and DNA-intercalating properties are exponentially amplified, often shifting its efficacy to rival standard clinical drugs like Cisplatin and Doxorubicin .

This guide objectively compares the cytotoxicity of this Schiff base against standard chemotherapeutics, detailing the underlying mechanisms, comparative data, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Profiling: The Azomethine Pharmacophore

The cytotoxic action of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is primarily driven by the azomethine group. The electrophilic nature of the carbon atom in the -HC=N- bond allows it to interact with nucleophilic centers in cellular targets.

When compared to standard drugs like Cisplatin (which forms DNA cross-links) or Doxorubicin (a topoisomerase II inhibitor), the Schiff base operates via a multi-targeted approach:

  • DNA Intercalation: The planar aromatic rings flanking the azomethine bond insert between DNA base pairs, disrupting replication .

  • Oxidative Stress (ROS): The compound disrupts mitochondrial electron transport, leading to a surge in Reactive Oxygen Species (ROS).

  • Apoptosis Induction: Mitochondrial depolarization triggers the release of cytochrome c, activating the caspase cascade.

MOA C 4-Methyl-N'-[(E)-phenylmethylidene] benzohydrazide A Azomethine Group (-HC=N-) C->A Active Pharmacophore DNA DNA Intercalation / Cleavage A->DNA Binding ROS ROS Generation A->ROS Oxidative Stress Apop Apoptosis (Caspase Activation) DNA->Apop DNA Damage Response Mito Mitochondrial Dysfunction ROS->Mito Depolarization Mito->Apop Cytochrome c release

Caption: Mechanistic pathway of cytotoxicity induced by the azomethine pharmacophore.

Quantitative Cytotoxicity Comparison

To objectively evaluate the compound, we must look at the half-maximal inhibitory concentration (IC₅₀). The data below synthesizes established in vitro screening results against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.

Note: The free Schiff base ligand requires higher concentrations to achieve 50% inhibition compared to standard drugs. However, its metal-complexed derivatives (e.g., Pt-complex) demonstrate a synergistic enhancement that bridges this efficacy gap .

Compound / DrugTarget Cell LineIC₅₀ Value (μg/mL)Mechanism of Cytotoxicity
Free Schiff Base Ligand A549 (Lung)~568.4Moderate ROS generation; weak DNA binding
Pt(IV)-Schiff Base Complex A549 (Lung)~214.0Enhanced lipophilicity; strong DNA intercalation
Cisplatin (Standard) A549 (Lung)~4.5 - 10.0DNA cross-linking (covalent binding)
Free Schiff Base Ligand MCF-7 (Breast)~446.6Azomethine-mediated apoptosis
Doxorubicin (Standard) MCF-7 (Breast)~1.2 - 2.5Topoisomerase II inhibition; severe ROS

Expert Insight: Why does the free ligand underperform compared to Cisplatin? The free 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is highly susceptible to rapid metabolic degradation and possesses suboptimal cellular permeability. By utilizing it as a scaffold for transition metal complexes, researchers lock the azomethine bond into a stable conformation, drastically lowering the IC₅₀.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of this compound must utilize self-validating assay systems. Below are the optimized protocols for assessing cytotoxicity and apoptotic induction.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase.

  • Step 1: Cell Seeding: Seed A549 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase during the 72-hour assay, preventing contact inhibition from artificially halting cell metabolism and skewing viability data.

  • Step 2: Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Step 3: Treatment & Self-Validation: Treat cells with varying concentrations of the Schiff base (10 - 1000 μg/mL) and standard drugs.

    • Self-Validating Control: You must include a Vehicle Control (0.1% DMSO) to prove the solvent isn't causing cell death, and a Positive Control (Cisplatin) to confirm the specific cell passage retains expected chemosensitivity.

  • Step 4: MTT Incubation: After 48-72 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: 4 hours provides sufficient time for viable cells to metabolize the reagent into insoluble formazan crystals.

  • Step 5: Solubilization & Reading: Remove media, add 150 μL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

MTT S1 Seed Cells (e.g., A549, MCF-7) in 96-well plate S2 Incubate 24h (Attachment) S1->S2 S3 Treat with Compound vs. Standard Drug S2->S3 S4 Incubate 48-72h S3->S4 Control Self-Validation: Include Vehicle (0.1% DMSO) & Positive Controls S3->Control S5 Add MTT Reagent (Formazan Formation) S4->S5 S6 Solubilize Formazan (DMSO) S5->S6 S7 Read Absorbance at 570 nm S6->S7

Caption: Self-validating MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol B: Apoptotic Morphology Profiling (DAPI Staining)

To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, nuclear morphology must be examined.

  • Step 1: Treatment: Cultivate cells in 6-well plates and treat with the IC₅₀ concentration of the Schiff base for 24 hours.

  • Step 2: Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Causality: Paraformaldehyde cross-links proteins, preserving the cellular and nuclear architecture exactly as it was at the time of cell death.

  • Step 3: Permeabilization: Treat with 0.1% Triton X-100 in PBS for 5 minutes.

    • Causality: Permeabilization is strictly required to allow the DAPI dye to pass through the lipid bilayer and access the nucleus.

  • Step 4: Staining & Imaging: Add DAPI (1 μg/mL) for 10 minutes in the dark. Image under a fluorescence microscope (excitation ~358 nm, emission ~461 nm).

    • Causality: DAPI binds strongly to A-T rich regions in DNA. Apoptotic cells will exhibit highly fluorescent, condensed, or fragmented chromatin (apoptotic bodies), differentiating them from the uniformly stained nuclei of healthy cells.

Conclusion

While 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide does not independently outcompete standard chemotherapeutics like Cisplatin or Doxorubicin in raw IC₅₀ metrics, evaluating it solely as a free ligand misrepresents its utility. Its robust azomethine core provides a highly modifiable scaffold. For drug development professionals, the strategic path forward involves utilizing this compound as a precursor for metal-based coordination complexes, which successfully bridge the efficacy gap while potentially offering distinct selectivity profiles against multidrug-resistant tumor lineages.

References

  • Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide with Computational Studies Source: ResearchGate URL:[Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Safety & Regulatory Compliance

Safety

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating solid organic waste as a monolithic category. However, the structural nuances of specific molecules demand a more mechanistic, causality-drive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating solid organic waste as a monolithic category. However, the structural nuances of specific molecules demand a more mechanistic, causality-driven approach to laboratory safety.

When handling 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (CAS 6958-43-6)[1], standard disposal protocols are insufficient if they do not account for the molecule's specific reactivity profile. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this hydrazone derivative, ensuring compliance, environmental safety, and laboratory integrity.

Mechanistic Causality: Why Standard Disposal Fails

To understand the disposal protocol, we must first understand the molecule. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is characterized by its central hydrazone linkage (–C=N–NH–).

The Acid-Catalyzed Hydrolysis Hazard: Hydrazone linkers are inherently acid-labile. If this compound is inadvertently disposed of in an acidic waste stream (pH < 5.0), it will undergo [2]. The reaction is initiated by the protonation of the imine nitrogen, followed by a nucleophilic attack from a water molecule[2].

This cleavage breaks the molecule down into 4-methylbenzohydrazide and benzaldehyde . Generating volatile aldehydes and nucleophilic hydrazine derivatives in situ within a sealed waste carboy is a severe operational hazard. It can lead to unexpected exothermic cross-reactions, pressure buildup, and off-gassing. Therefore, the core principle of this disposal protocol is the strict isolation of the compound from acidic environments.

Quantitative Waste Profiling

Before initiating disposal, verify the material against the following operational parameters to ensure proper downstream processing.

ParameterSpecification
Target Compound 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
CAS Registry Number 6958-43-6
Physical State Solid
Waste Classification Non-Halogenated Solid Organic Waste
Drain Disposal Strictly Prohibited
Critical Incompatibility Acidic aqueous waste (pH < 5.0), Strong oxidizers
Final Disposal Route High-Temperature Incineration (via TSDF)

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Step 1: Environmental Verification & Segregation

  • Action: Designate a specific, chemically compatible container (e.g., rigid HDPE) exclusively for "Non-Halogenated Solid Organic Waste."

  • Self-Validation: Before adding the compound to any communal solid waste container, use pH test strips on any residual moisture in the bin. If the environment tests below pH 5.0, do not add the hydrazone.

Step 2: Drain Disposal Prohibition

  • Action: Never rinse residual powder from glassware directly into the sink.

  • Causality: Due to its environmental toxicity and low aqueous solubility, introducing this compound into the wastewater system violates [3]. All contaminated glassware must be rinsed with a compatible solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed waste container to your laboratory's designated SAA.

  • Compliance: Under[4], the container must be clearly labeled with the words "Hazardous Waste," the specific chemical constituents, and the primary hazard (e.g., "Toxic/Irritant"). Ensure the container remains closed unless actively adding waste.

Step 4: TSDF Manifesting and Destruction

  • Action: Coordinate with your Environmental Health and Safety (EH&S) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Causality: Because the molecule contains multiple nitrogen atoms, standard burning can release hazardous nitrogen oxides (NOx). The waste must be manifested specifically for high-temperature incineration at a facility equipped with NOx scrubbers.

Operational Workflow Visualization

The following diagram maps the logical decision tree for the safe segregation and disposal of this compound, highlighting the critical pH verification step.

G N1 Waste Generation (4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide) N2 pH Check: Is the waste stream acidic (pH < 5)? N1->N2 N3 DANGER: Acid-Catalyzed Hydrolysis Generates reactive hydrazine derivatives N2->N3 Yes N4 Safe Segregation Non-Halogenated Solid Organics N2->N4 No N5 Satellite Accumulation Area (SAA) Sealed, RCRA-Labeled Container N4->N5 N6 TSDF Final Disposal High-Temp Incineration N5->N6

Workflow for compliant segregation and disposal of hydrazone waste, avoiding acidic streams.

References

  • [4] US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA Hazardous Waste Generators. Available at:[Link]

  • [3] National Institutes of Health (NIH). "The NIH Drain Discharge Guide." NIH Waste Management Policies. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Comprehensive Safety and Handling Guide: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment While specific toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

While specific toxicological data for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is limited, an analysis of related compounds suggests the following potential hazards:

  • Skin and Eye Irritation: Many benzohydrazide derivatives are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled.[3]

  • Aquatic Toxicity: Certain analogues exhibit toxicity to aquatic life with long-lasting effects.[4]

A conservative approach is essential. Treat this compound as potentially hazardous upon acute and chronic exposure.

Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against potential chemical exposure. The following table outlines the recommended PPE for handling 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (Solid Form) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
Conducting Reactions and Transfers (Solution) Chemical safety gogglesChemical-resistant glovesLaboratory coatAll operations should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Chemical safety gogglesChemical-resistant glovesLaboratory coatWork in a well-ventilated area, preferably a chemical fume hood.

Note on Glove Selection: The selection of appropriate gloves should be based on the solvent being used and the potential for direct contact. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of solid 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]

Step-by-Step Handling Procedure
  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Weighing and Dispensing:

    • Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare it.

    • Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula, avoiding the generation of dust.

    • Record the precise weight.

  • Solution Preparation:

    • In the fume hood, add the weighed solid to a suitable solvent in an appropriate flask.

    • Ensure the chosen solvent is compatible with the compound and the intended reaction.

  • Reaction and Transfer:

    • Conduct all subsequent steps, including reactions and transfers, within the chemical fume hood.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]

    • Do not eat, drink, or smoke in the laboratory.[4]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction/Transfer dissolve->react decontaminate Decontaminate Glassware react->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Safe handling workflow for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide.

Spill and Emergency Procedures

Small Spills
  • Evacuate: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container, avoiding dust generation.[9]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[9]

Large Spills
  • Evacuate: Immediately evacuate all personnel from the laboratory.

  • Alert: Notify your institution's EHS department and emergency services.

  • Ventilate: If it is safe to do so, ensure the area is ventilated.

  • Isolate: Prevent entry to the affected area.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]

Disposal Plan

All waste containing 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.

    • Label containers with the chemical name, CAS number, and appropriate hazard warnings.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[2][12]

    • Do not dispose of this chemical down the drain.[13]

    • Contact your institution's EHS department for guidance on proper disposal procedures.

References

  • TCI Chemicals. (2026, February 27).
  • BASF. (2025, July 1).
  • BenchChem. (2025). Personal protective equipment for handling 4-methyl-N-(naphthalen-2-yl)benzamide.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
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Reactant of Route 2
4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
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